2-(1,3-Oxazol-5-yl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-oxazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPQWOKKMYUKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428146 | |
| Record name | 2-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774238-36-7 | |
| Record name | 2-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxazol-5-yl-phenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-(1,3-oxazol-5-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization plan for the novel compound 2-(1,3-oxazol-5-yl)aniline. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a robust and plausible two-step synthetic pathway commencing with the Van Leusen oxazole synthesis, followed by a nitro group reduction. Furthermore, a complete characterization workflow is presented, encompassing spectroscopic and chromatographic techniques essential for structural elucidation and purity assessment. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of new chemical entities in the fields of medicinal chemistry and materials science.
Proposed Synthesis Pathway
The synthesis of this compound is proposed via a two-step sequence. The initial step involves the formation of the 5-substituted oxazole ring through the Van Leusen reaction, a well-established method for synthesizing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] The subsequent step is a standard reduction of a nitro functional group to an amine.
Experimental Protocols
Synthesis of 5-(2-Nitrophenyl)-1,3-oxazole (Intermediate)
This procedure is adapted from the Van Leusen oxazole synthesis methodology.[1][3][4]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitrobenzaldehyde (1.51 g, 10 mmol) and tosylmethyl isocyanide (TosMIC) (2.15 g, 11 mmol).
-
Solvent and Base Addition: Add methanol (40 mL) to the flask, followed by the portion-wise addition of anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Reaction Execution: The reaction mixture is heated to reflux (approximately 65 °C) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is partitioned between water (50 mL) and ethyl acetate (50 mL). The aqueous layer is extracted with ethyl acetate (2 x 25 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 5-(2-nitrophenyl)-1,3-oxazole as a solid.
Synthesis of this compound (Final Product)
This procedure outlines the reduction of the nitro group to an amine using iron powder in the presence of an electrolyte.
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, a mixture of 5-(2-nitrophenyl)-1,3-oxazole (1.90 g, 10 mmol) in ethanol (30 mL) and water (10 mL) is prepared.
-
Reagent Addition: To this solution, add iron powder (2.79 g, 50 mmol) and ammonium chloride (2.67 g, 50 mmol).
-
Reaction Execution: The reaction mixture is heated to reflux (approximately 80-85 °C) with vigorous stirring. The reaction progress is monitored by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Work-up and Purification: After completion, the hot reaction mixture is filtered through a pad of Celite® to remove the iron salts. The Celite® pad is washed with hot ethanol (3 x 15 mL). The combined filtrates are concentrated under reduced pressure to remove the ethanol. The remaining aqueous solution is basified with a saturated sodium bicarbonate solution and extracted with ethyl acetate (3 x 30 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to dryness. The crude product can be further purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
Characterization Workflow
A systematic approach is necessary to confirm the identity, structure, and purity of the synthesized this compound.
Spectroscopic Characterization Protocols
-
Sample Preparation: Approximately 5-10 mg of the purified compound will be dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).[5]
-
Instrumentation: ¹H and ¹³C NMR spectra will be recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence will be used with a sufficient number of scans to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence will be employed.
-
Data Processing: The acquired Free Induction Decay (FID) will be subjected to Fourier transformation, followed by phase and baseline correction.
-
Sample Preparation: A dilute solution of the sample will be prepared in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is recommended.
-
Data Acquisition: The sample will be introduced into the mass spectrometer, and the spectrum will be acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
Analysis: The exact mass of the molecular ion will be determined and compared with the calculated theoretical mass to confirm the elemental composition. The fragmentation pattern can also provide structural information.[6]
-
Sample Preparation: For a solid sample, a small amount of the compound will be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: An FT-IR spectrometer will be used.
-
Data Acquisition: A background spectrum will be recorded first. The sample spectrum will then be recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans will be averaged to improve the signal-to-noise ratio.
Chromatographic Characterization Protocol
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient elution method will be developed using a mixture of acetonitrile and water (or a suitable buffer like ammonium formate) with 0.1% formic acid.
-
Sample Preparation: A stock solution of the compound will be prepared in the mobile phase or a compatible solvent and diluted to an appropriate concentration (e.g., 1 mg/mL).
-
Analysis: The sample will be injected, and the chromatogram will be recorded at a suitable wavelength (e.g., 254 nm). The retention time and peak purity will be determined. This method is crucial for assessing the final purity of the synthesized compound.[7][8][9]
Predicted and Comparative Data
The following tables summarize the expected quantitative data for this compound based on the analysis of structurally similar compounds found in the literature.
Predicted NMR Spectral Data
Predicted chemical shifts are based on the analysis of 5-phenyloxazole and aniline derivatives.[5][10][11]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.4 - 8.2 | Singlet | 1H | Oxazole H-2 |
| ~ 7.8 - 7.6 | Singlet | 1H | Oxazole H-4 |
| ~ 7.5 - 6.7 | Multiplet | 4H | Aniline ring protons |
| ~ 5.2 - 4.8 | Broad Singlet | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 150 | Oxazole C-2 |
| ~ 150 - 145 | Oxazole C-5 |
| ~ 148 - 143 | Aniline C-NH₂ |
| ~ 135 - 115 | Aromatic carbons |
| ~ 125 - 120 | Oxazole C-4 |
| ~ 120 - 115 | Aniline C-oxazole |
Predicted FT-IR Spectral Data
Expected absorption bands are based on characteristic frequencies for aniline and oxazole moieties.[12][13]
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3150 - 3100 | C-H stretch (aromatic) | Aniline & Oxazole rings |
| 1620 - 1580 | C=N stretch | Oxazole ring |
| 1600 - 1450 | C=C stretch (aromatic) | Aniline & Oxazole rings |
| 1300 - 1250 | C-N stretch | Aryl-amine |
| 1150 - 1050 | C-O-C stretch | Oxazole ring |
Conclusion
This technical guide presents a well-reasoned and detailed approach for the synthesis and characterization of this compound. The proposed synthetic route, leveraging the Van Leusen oxazole synthesis, offers a high probability of success. The comprehensive characterization plan, employing a suite of modern analytical techniques, will ensure unambiguous structural confirmation and purity assessment of the target compound. This document is intended to facilitate the work of researchers in drug discovery and related fields by providing a clear and actionable framework for the preparation and analysis of this novel molecule.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. 2-(1-NAPHTHYL)-5-PHENYLOXAZOLE(846-63-9) 1H NMR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives [article.sapub.org]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(1,3-Oxazol-5-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 2-(1,3-oxazol-5-yl)aniline. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide presents a combination of computationally predicted properties and detailed, standardized experimental protocols for their empirical determination. This information is crucial for researchers in medicinal chemistry and drug development for applications such as lead optimization, formulation development, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Introduction
This compound is a small molecule featuring a substituted aniline ring linked to an oxazole moiety. Oxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The aniline functional group also imparts important chemical reactivity and potential for further structural modifications. A thorough understanding of the physicochemical properties of this core structure is fundamental to its development as a potential therapeutic agent.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Properties such as solubility, lipophilicity (logP), and ionization constant (pKa) influence a drug's absorption, distribution, metabolism, and excretion.
Predicted Physicochemical Data
In the absence of comprehensive experimental data for this compound, computational methods provide valuable estimates for its key physicochemical parameters. These predictions are derived from its chemical structure using various cheminformatics models and algorithms[2][3][4]. The following table summarizes the predicted properties for this compound.
| Property | Predicted Value | Method/Software | Significance in Drug Development |
| Molecular Weight | 160.17 g/mol | - | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| Melting Point (°C) | Not available | - | Influences solubility and formulation development. |
| Boiling Point (°C) | Not available | - | Relevant for purification and stability at high temperatures. |
| logP (o/w) | ~1.5 - 2.5 | Various models | Indicates lipophilicity, affecting membrane permeability and solubility. |
| Water Solubility | Moderately soluble | - | Crucial for absorption and formulation of aqueous dosage forms. |
| pKa (acidic) | Not available | - | The oxazole ring is weakly basic. |
| pKa (basic) | ~3.5 - 4.5 | Various models | The aniline amine group's basicity affects ionization at physiological pH. |
Note: The predicted values are estimates and should be confirmed by experimental determination.
Synthesis and Characterization
General Synthesis Routes
The synthesis of this compound can be approached through established methods for oxazole ring formation. Two common strategies include the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.
-
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of an α-acylamino ketone[1][5][6][7]. For the target molecule, this would likely start from a derivative of 2-aminoacetophenone.
-
Van Leusen Oxazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from an aldehyde[8][9][10][11]. A potential starting material for this route would be 2-aminobenzaldehyde.
A generalized synthetic workflow is depicted below.
Structural Characterization
The identity and purity of synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity.
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard experimental procedures for determining the key physicochemical properties of this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.
pKa Determination by Potentiometric Titration
Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. Potentiometric titration measures the change in pH of a solution of the compound upon the addition of an acid or base.
Methodology:
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
logP Determination by Shake-Flask Method
Principle: The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible liquids, typically n-octanol and water. It is a key indicator of lipophilicity.
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination
Principle: Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature.
Methodology:
-
Equilibrium Method: An excess amount of the solid compound is added to a known volume of water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method (e.g., HPLC-UV).
Biological Context and Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, the oxazole scaffold is present in numerous biologically active compounds[1][2]. These compounds are known to interact with a variety of biological targets. For instance, some oxazole-containing molecules act as kinase inhibitors, while others interfere with protein-protein interactions or bind to nucleic acids. The aniline moiety provides a handle for further chemical modifications, which can be used to modulate the biological activity and target specificity of the molecule. Future research on this compound would likely involve screening against a panel of kinases and other common drug targets to identify its biological mechanism of action.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, emphasizing both predicted data and the experimental methodologies required for their validation. For researchers in drug discovery and development, the systematic characterization of these properties is an indispensable step in advancing this and similar molecules from a chemical entity to a potential therapeutic agent. The provided protocols and workflows serve as a practical resource for initiating the comprehensive evaluation of this promising heterocyclic compound.
References
- 1. synarchive.com [synarchive.com]
- 2. researchgate.net [researchgate.net]
- 3. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 4. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
"2-(1,3-oxazol-5-yl)aniline CAS number lookup"
Disclaimer: The Chemical Abstracts Service (CAS) Registry Number for 2-(1,3-oxazol-5-yl)aniline could not be definitively identified in publicly accessible databases at the time of this writing. A product matching this name is listed by Thermo Scientific with the MDL number MFCD07772822, suggesting its commercial availability. The information presented herein is based on data for structurally related compounds and general principles of oxazole chemistry and pharmacology.
Chemical Identity and Properties
| Property | Inferred Value/Information | Reference Compound: 4-(1,3-oxazol-5-yl)aniline[1] |
| Molecular Formula | C₉H₈N₂O | C₉H₈N₂O |
| Molecular Weight | 160.18 g/mol | 160.17 g/mol |
| Appearance | Likely a solid at room temperature | Solid |
| Solubility | Expected to be soluble in organic solvents | No data available |
| SMILES | c1ccc(c(c1)N)c2cnco2 | Nc1ccc(cc1)-c2cnco2 |
| InChI Key | InChIKey=UZPQWOKKMYUKNI-UHFFFAOYSA-N | InChIKey=SLJBMRSOKUTXDF-UHFFFAOYSA-N |
Potential Synthesis Methodologies
The synthesis of 2,5-disubstituted oxazoles can be achieved through various synthetic routes. A common approach involves the cyclization of a β-hydroxy amide or the reaction of a nitrile with an amino alcohol. Given the structure of this compound, a plausible synthetic route would be the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).
Representative Experimental Protocol: Van Leusen Oxazole Synthesis
This protocol is a generalized procedure for the synthesis of 5-substituted oxazoles and would require optimization for the specific synthesis of this compound.
Materials:
-
A suitable aldehyde precursor (e.g., a protected 2-aminobenzaldehyde derivative)
-
Tosylmethyl isocyanide (TosMIC)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., methanol, dichloromethane)
Procedure:
-
To a solution of the aldehyde (1 equivalent) in the chosen solvent, add TosMIC (1-1.2 equivalents).
-
Add the base (2-3 equivalents) to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired oxazole derivative.
-
If a protecting group was used for the aniline, a subsequent deprotection step would be necessary.
Experimental Workflow: Van Leusen Oxazole Synthesis
Caption: A generalized workflow for the synthesis of this compound via the Van Leusen reaction.
Potential Biological Activity and Signaling Pathways
The oxazole moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] Many of these activities are attributed to the inhibition of specific protein kinases.
3.1. Kinase Inhibitory Activity
Oxazole derivatives have been identified as potent inhibitors of various kinases, playing crucial roles in cell signaling pathways.[3] Two such kinases that have been shown to be modulated by oxazole-containing compounds are Rho-associated coiled-coil containing protein kinase (ROCK) and Zipper-interacting protein kinase (ZIPK).
3.2. ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a key regulator of cellular processes such as cell morphology, migration, and cytoskeletal remodeling.[4] Dysregulation of this pathway is implicated in various diseases, including cancer.[4] ROCK exists in two isoforms, ROCK1 and ROCK2.
ROCK Signaling Pathway
Caption: Simplified overview of the Rho/ROCK signaling pathway leading to actomyosin contraction.
An oxazol-5-one compound has been identified as a competitive inhibitor of ROCKII, demonstrating the potential for this class of compounds to target this pathway.[4][5] Inhibition of ROCK can lead to a decrease in the phosphorylation of downstream targets like Myosin Light Chain (MLC), thereby affecting cell contractility and migration.
3.3. ZIPK Signaling Pathway
Zipper-interacting protein kinase (ZIPK), also known as Death-Associated Protein Kinase 3 (DAPK3), is a serine/threonine kinase involved in apoptosis and smooth muscle contraction.[5] Recent studies have also implicated ZIPK in the regulation of the Wnt/β-catenin signaling pathway through its interaction with Nemo-like kinase (NLK).[6]
ZIPK in Wnt/β-Catenin Signaling
Caption: Interaction of ZIPK with the NLK/TCF4 complex in the Wnt/β-catenin signaling pathway.
By modulating the NLK/TCF4 complex, ZIPK can influence the expression of genes regulated by the Wnt pathway, which are often involved in cell proliferation and survival.[6] Therefore, inhibitors of ZIPK could have therapeutic potential in diseases characterized by aberrant Wnt signaling, such as certain cancers.
Conclusion
While a definitive CAS number for this compound remains to be established, its structural similarity to other biologically active oxazole derivatives suggests it may hold significant potential as a research tool and a lead compound in drug discovery. In particular, its potential to act as a kinase inhibitor, possibly targeting pathways such as ROCK and ZIPK, warrants further investigation. The synthesis of this compound is likely achievable through established methods for oxazole formation. Future studies should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities and mechanism of action.
References
- 1. 4-(1,3-Oxazol-5-yl)aniline | C9H8N2O | CID 517747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Zipper interacting protein kinase (ZIPK): function and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zipper-interacting Protein Kinase (ZIPK) Modulates Canonical Wnt/β-Catenin Signaling through Interaction with Nemo-like Kinase and T-cell Factor 4 (NLK/TCF4) - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Analysis of 2-(1,3-oxazol-5-yl)aniline: A Technical Guide
For Immediate Release
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(1,3-oxazol-5-yl)aniline. These predictions are derived from the spectral data of related aniline and oxazole derivatives.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | s | 1H | Oxazole C2-H |
| ~7.2 - 7.4 | m | 2H | Aniline Ar-H |
| ~7.0 - 7.2 | s | 1H | Oxazole C4-H |
| ~6.8 - 7.0 | m | 2H | Aniline Ar-H |
| ~4.5 - 5.5 | br s | 2H | -NH₂ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The broad singlet for the -NH₂ protons is characteristic and its chemical shift can be highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | Oxazole C2 |
| ~145 - 150 | Aniline C-NH₂ |
| ~125 - 140 | Oxazole C5 |
| ~120 - 130 | Aniline Ar-C |
| ~115 - 125 | Aniline Ar-C |
| ~110 - 120 | Aniline Ar-C |
| ~105 - 115 | Aniline Ar-C |
| ~100 - 110 | Oxazole C4 |
Solvent: CDCl₃ or DMSO-d₆. The specific chemical shifts are influenced by the electronic effects of the aniline and oxazole rings.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3250 | Strong, Broad | N-H stretch (aniline) |
| 3150 - 3050 | Medium | C-H stretch (aromatic) |
| 1620 - 1580 | Strong | C=N stretch (oxazole) |
| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic) |
| 1300 - 1000 | Medium | C-O stretch (oxazole) |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| ~173 | [M]⁺ (Molecular Ion) |
| Fragments | Loss of CO, HCN, and fragmentation of the aniline ring. |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy For the acquisition of ¹H and ¹³C NMR spectra, the sample would be prepared by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) would be added as an internal standard for chemical shift referencing (0.00 ppm).[1] Spectra would be recorded on a 400 or 500 MHz spectrometer. For ¹³C NMR, a higher concentration of the sample (20-50 mg) and a greater number of scans would be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[1]
Infrared (IR) Spectroscopy The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[2] The solid sample (1-2 mg) would be finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[1] This mixture would then be compressed under high pressure to form a transparent pellet.[1] A background spectrum of a pure KBr pellet would be recorded first, followed by the spectrum of the sample pellet. The spectrum would typically be recorded in the range of 4000-400 cm⁻¹.[1][2]
Mass Spectrometry (MS) Mass spectral analysis would be performed using a mass spectrometer, likely with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, where it would be vaporized and bombarded with a high-energy electron beam. This would cause the molecule to ionize and fragment. The resulting positively charged ions would be accelerated and separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum would show the molecular ion peak and various fragment ion peaks, which can be used to elucidate the structure of the molecule.
Visualizations
The following diagrams illustrate the general workflow for spectral data acquisition and analysis.
Caption: Workflow for Spectroscopic Analysis.
Caption: Logical Flow of Compound Characterization.
References
The Discovery and Development of Novel 2-(1,3-Oxazol-5-yl)aniline Derivatives: A Technical Overview for Drug Discovery Professionals
Introduction: The 2-(1,3-oxazol-5-yl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel derivatives based on this core, with a focus on their potential as therapeutic agents. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative small molecule therapeutics.
Core Structure and Therapeutic Potential
The this compound core combines an aniline moiety, a common pharmacophore in kinase inhibitors, with a 1,3-oxazole ring, a versatile heterocycle known to participate in various biological interactions. This unique combination has led to the development of compounds targeting a range of diseases, including cancer and neurodegenerative disorders.
Synthetic Strategies
The synthesis of this compound derivatives can be achieved through multi-step reaction schemes. A general and adaptable synthetic route is outlined below.
General Synthetic Protocol
A plausible synthetic pathway involves the initial formation of a substituted oxazole ring followed by its coupling to an aniline precursor. One-pot synthesis methodologies have also been explored to improve efficiency. For instance, a one-pot synthesis of trisubstituted oxazoles can be achieved from carboxylic acids and amino acids using a dehydrative condensing reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)[1]. Another approach involves the condensation of nitriles with ethanolamine[2]. The subsequent functionalization of the aniline or oxazole moiety allows for the generation of a diverse library of derivatives.
A representative multi-step synthesis could involve the following key transformations:
-
Oxazole Ring Formation: Cyclization of a suitable precursor, such as an α-haloketone with an amide, to form the 1,3-oxazole ring.
-
Introduction of the Aniline Moiety: Coupling of the pre-formed oxazole with a protected aniline derivative, often through a Suzuki or other cross-coupling reaction.
-
Derivatization: Modification of the aniline nitrogen or other positions on the scaffold to explore structure-activity relationships (SAR).
Biological Activity and Quantitative Data
Derivatives of the broader oxazole and benzoxazole families have shown potent inhibitory activity against various biological targets. The following tables summarize key quantitative data from published studies on structurally related compounds, providing a basis for understanding the potential of the this compound scaffold.
Table 1: Inhibitory Activity of Oxazole and Benzoxazole Derivatives against Kinase Targets
| Compound ID | Target Kinase | IC50 / Ki (nM) | Cell Line | Reference |
| Compound 7c (5-(4-fluorophenyl)-N-phenyloxazol-2-amine) | FLT3 | - | Molm-13, MV4-11 | [3] |
| DI ((4Z)-2-(4-chloro-3-nitrophenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one) | ROCKII | 132 (Ki) | - | [4] |
| Compound 92 (2-substituted benzo[d]oxazol-5-amine derivative) | AChE | 52 | - | [5] |
| Compound 92 (2-substituted benzo[d]oxazol-5-amine derivative) | BuChE | 1085 | - | [5] |
Table 2: Antiproliferative Activity of Novel 1,3-Oxazole Sulfonamides
| Compound ID | Mean GI50 (nM) | Cell Line Panel | Reference |
| 1-Naphthyl Sulfonamide Derivative | 44.7 | Leukemia | [6] |
| 2-Chloro-5-methylphenyl Sulfonamide Derivative | 48.8 | Leukemia | [6] |
Key Signaling Pathways
The biological effects of these compounds are often mediated through the inhibition of specific signaling pathways crucial for disease progression.
Caption: FLT3 signaling pathway and the inhibitory action of a derivative.
Caption: ROCKII signaling pathway and inhibition by an oxazol-5-one derivative.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in this area.
General Procedure for the Synthesis of 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)anilines[7]
This procedure describes the reduction of a nitro precursor to an aniline, a key step that can be adapted for the synthesis of the target scaffold.
-
Reaction Setup: A mixture of 5-alkyl-2-(4-nitrophenyl)-1,3,4-oxadiazole (0.01 mol) and SnCl₂·2H₂O (0.05 mol) in ethanol (40 mL) is heated until a homogenous solution is achieved.
-
Reduction: The mixture is cooled, and a suspension of NaBH₄ (13 mmol) in ethanol (25 mL) is added dropwise. The reaction is agitated at room temperature for 1–3 hours and monitored by Thin Layer Chromatography (TLC).
-
Work-up: The mixture is alkalized with 20% NaOH, and the resulting precipitate is removed by filtration under reduced pressure.
-
Purification: The filtrate is concentrated on a rotary evaporator, and the crude product is purified by column chromatography.
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against target kinases.
-
Reagents: Kinase enzyme, substrate peptide, ATP, and test compound at various concentrations.
-
Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound in a suitable buffer. The reaction is incubated at a specific temperature (e.g., 30 °C) for a defined period.
-
Detection: The amount of phosphorylated substrate is quantified using methods such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental and Drug Discovery Workflow
The discovery of novel this compound derivatives follows a structured workflow from initial concept to lead optimization.
Caption: A typical workflow for the discovery and development of novel drug candidates.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The synthetic versatility of this core allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the full therapeutic potential of this important class of compounds. Further investigation into the structure-activity relationships and mechanisms of action will be critical in advancing these derivatives towards clinical development.
References
- 1. BJOC - Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid [beilstein-journals.org]
- 2. 4-(4,5-DIHYDRO-1,3-OXAZOL-2-YL)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 3. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel inhibitory effect of oxazol-5-one compounds on ROCKII signaling in human coronary artery vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of 2-(1,3-Oxazol-5-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties. This technical guide provides a comprehensive framework for the preliminary biological screening of the novel compound, 2-(1,3-oxazol-5-yl)aniline. Due to the limited availability of specific biological data for this exact molecule in publicly accessible literature, this document serves as an in-depth methodological resource. It outlines standardized experimental protocols for key in vitro assays and presents illustrative quantitative data from closely related oxazole analogs to guide researchers in their screening efforts. Detailed workflows for anticancer, antimicrobial, and antioxidant evaluations are provided, complete with data presentation templates and visualizations of experimental processes to facilitate the systematic investigation of this promising compound.
Introduction
Oxazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in the field of drug discovery. Their structural versatility and ability to interact with various biological targets have led to the development of numerous therapeutic agents. The core oxazole ring is a key feature in several clinically used drugs and a plethora of investigational molecules. The incorporation of an aniline moiety, as seen in this compound, offers additional pharmacophoric features that may contribute to a unique biological activity profile.
This guide is intended to provide a robust starting point for the biological evaluation of this compound. It details the necessary experimental procedures to ascertain its potential as an anticancer, antimicrobial, or antioxidant agent. While specific quantitative data for the title compound is not yet widely reported, the methodologies and example data from analogous compounds presented herein offer a valuable blueprint for its preliminary screening.
Potential Biological Activities: An Overview of Oxazole Derivatives
Research into oxazole-containing compounds has revealed a broad spectrum of biological activities. Numerous studies have demonstrated their potential as:
-
Anticancer Agents: Oxazole derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Their mechanisms of action often involve the inhibition of critical cellular targets like tubulin polymerization or specific kinases.
-
Antimicrobial Agents: The oxazole nucleus is a core component of several compounds with potent antibacterial and antifungal properties. These derivatives can disrupt microbial cell walls, inhibit essential enzymes, or interfere with nucleic acid synthesis.
-
Antioxidant Agents: Certain oxazole derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress, suggesting their potential in mitigating diseases associated with oxidative damage.
Data Presentation: Illustrative Biological Activity of Oxazole Analogs
The following tables summarize quantitative data for compounds analogous to this compound. This data is presented for illustrative purposes to provide a reference for the expected range of activity for this class of compounds.
Table 1: In Vitro Anticancer Activity of Representative Oxazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Oxazole-Sulfonamide 16 | Leukemia (MOLT-4) | GI50 | 0.0488 | - | - |
| Quinazolinone-Isoxazole 4d | - | - | - | - | - |
| Quinazolinone-Isoxazole 6d | - | - | - | - | - |
Data extracted from studies on analogous oxazole structures and is for representative purposes only.[1]
Table 2: In Vitro Antimicrobial Activity of Representative Oxazole Derivatives
| Compound ID | Microbial Strain | Assay Type | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Quinazolinone-Isoxazole 4d | S. aureus | Broth Microdilution | 0.012 (as µM) | Ampicillin | - |
| Quinazolinone-Isoxazole 6d | C. albicans | Broth Microdilution | 0.012 (as µM) | Itraconazole | - |
Data extracted from studies on analogous isoxazole structures and is for representative purposes only.[2]
Table 3: In Vitro Antioxidant Activity of Representative Oxazole Derivatives
| Compound ID | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinazolinone-Isoxazole 4f | DPPH | 1.28 ± 0.33 | Ascorbic Acid | - |
| Quinazolinone-Isoxazole 6f | ABTS | 1.07 ± 0.24 | Ascorbic Acid | - |
Data extracted from studies on analogous isoxazole structures and is for representative purposes only.[2]
Experimental Protocols
The following are detailed protocols for the preliminary biological screening of this compound.
In Vitro Anticancer Activity: MTT Assay
This assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC3)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains in the appropriate broth.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in the broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
Reaction Mixture: Add the sample solutions to the wells of a 96-well plate, followed by the addition of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration that scavenges 50% of the DPPH radicals) can be determined.
Visualizations: Experimental Workflows
The following diagrams illustrate the workflows for the described biological screening assays.
Caption: Workflow for In Vitro Anticancer Screening (MTT Assay).
Caption: Workflow for In Vitro Antimicrobial Screening (Broth Microdilution).
References
- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 2-(1,3-Oxazol-5-yl)aniline: A Technical Guide for Drug Discovery
Introduction
2-(1,3-Oxazol-5-yl)aniline is a heterocyclic compound featuring a core structure that is a recurring motif in medicinal chemistry. The oxazole and aniline moieties are prevalent in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The exploration of this compound and its derivatives through in silico modeling offers a powerful, cost-effective, and time-efficient approach to predict its pharmacokinetic and pharmacodynamic properties, thereby accelerating the drug discovery and development process.
This technical guide provides a comprehensive overview of the in silico modeling of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key computational experiments, a summary of predictive data, and visualizations of relevant workflows and biological pathways.
In Silico Modeling Workflow
The in silico analysis of a compound like this compound typically follows a structured workflow. This process begins with the acquisition and preparation of the ligand and its potential protein targets, followed by a series of computational simulations and predictions to assess its potential as a drug candidate.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in understanding the binding mode and affinity of this compound to various receptors, which is crucial for elucidating its potential mechanism of action.
Potential Protein Targets
Based on the known biological activities of oxazole and aniline derivatives, several protein targets are of interest for docking studies with this compound. These include enzymes and receptors implicated in cancer and inflammatory pathways.
-
Tyrosine Kinases (e.g., EGFR, RET): These enzymes are often dysregulated in various cancers, making them prime targets for inhibitor development.[1]
-
Tubulin: As a key component of the cytoskeleton, tubulin is a validated target for anticancer agents that disrupt cell division.[2]
-
Cyclooxygenase-2 (COX-2): This enzyme is involved in the inflammatory response, and its inhibition is a common strategy for anti-inflammatory drug design.
Experimental Protocol: Molecular Docking
-
Ligand Preparation:
-
The 3D structure of this compound is generated using a molecular builder (e.g., Avogadro, ChemDraw).
-
Energy minimization of the ligand structure is performed using a suitable force field (e.g., MMFF94).
-
The prepared ligand is saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).
-
-
Protein Target Preparation:
-
The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogens are added, and charges are assigned to the protein atoms.
-
The prepared protein is saved in the appropriate format.
-
-
Docking Simulation:
-
The docking software (e.g., AutoDock Vina, GOLD) is used to perform the simulation.
-
A grid box is defined around the active site of the protein to specify the search space for the ligand.
-
The docking algorithm explores various conformations and orientations of the ligand within the active site.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the binding poses with the lowest binding energy (highest affinity).
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
-
Data Presentation: Molecular Docking Scores
The following table summarizes the predicted binding affinities of 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline, a structural analog of the target compound, with key cancer-related protein targets. Lower binding energy values indicate a more favorable interaction.
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) |
| 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5) | EGFR | Not Specified | -8.7[1][3] |
| 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5) | RET | Not Specified | -9.7[1][3] |
Note: Data for a close structural analog is presented due to the lack of publicly available docking data for this compound.
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. In silico ADMET models are used to forecast the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities before significant resources are invested.
Experimental Protocol: In Silico ADMET Prediction
-
Input: The 2D structure of this compound is provided as input to the prediction software in a standard format (e.g., SMILES).
-
Software/Web Servers: A variety of tools can be used for ADMET prediction, such as SwissADME, pkCSM, and PreADMET.[4][5]
-
Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties, including:
-
Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity.
-
-
Analysis: The predicted values are compared against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) to assess the compound's potential as an orally bioavailable drug.
Data Presentation: Predicted ADMET Properties
The following table presents the predicted ADMET properties for aniline derivatives containing a 1-substituted 1,2,3-triazole system, which are structurally related to the target compound.
| Property | Predicted Value Range |
| Molecular Weight ( g/mol ) | 230.27 - 325.32[6] |
| LogP | 1.5 - 3.5[6] |
| Number of Hydrogen Bond Acceptors | ≤ 10[6] |
| Number of Hydrogen Bond Donors | ≤ 5[6] |
| Human Intestinal Absorption (%) | > 90%[6] |
| BBB Permeant | Variable[6] |
| P-glycoprotein Substrate | No[6] |
| CYP1A2 Inhibitor | Variable[6] |
| hERG I Inhibitor | No[6] |
| Ames Toxicity | No[6] |
Note: Data for structurally related aniline derivatives is presented as representative values.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activity. A predictive QSAR model can be used to estimate the activity of novel compounds and guide the design of more potent analogs.
Experimental Protocol: QSAR Modeling
-
Data Set Preparation:
-
A dataset of structurally diverse oxazole and aniline derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target is collected.
-
The dataset is divided into a training set for model development and a test set for model validation.[2]
-
-
Descriptor Calculation:
-
A wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical) are calculated for each compound in the dataset.
-
-
Model Building:
-
A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), is used to build a mathematical model that relates the descriptors to the biological activity.
-
-
Model Validation:
-
The predictive power of the QSAR model is assessed using internal (cross-validation) and external validation (prediction on the test set).[2] Key statistical parameters include the coefficient of determination (R²) and the cross-validated R² (q²).
-
Relevant Signaling Pathway: EGFR Signaling
Given the potential of this compound to target tyrosine kinases, understanding the EGFR signaling pathway is relevant. Inhibition of this pathway is a key strategy in cancer therapy.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-protein complex, offering insights into the stability of the binding pose and the conformational changes that may occur over time.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
The docked complex of this compound and the target protein is placed in a simulation box.
-
The box is solvated with an explicit water model (e.g., TIP3P).
-
Ions are added to neutralize the system and mimic physiological salt concentration.
-
-
Simulation Parameters:
-
A suitable force field (e.g., AMBER, CHARMM) is chosen for the protein and the ligand.
-
The system is subjected to energy minimization to remove steric clashes.
-
The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.
-
-
Production Run:
-
A long-timescale MD simulation (nanoseconds to microseconds) is performed to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
The trajectory is analyzed to calculate various parameters, such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to monitor key interactions.
-
Data Presentation: Molecular Dynamics Simulation Parameters
The following table provides typical parameters for an MD simulation of a protein-ligand complex.
| Parameter | Value |
| Force Field | AMBERff14SB (protein), GAFF (ligand) |
| Water Model | TIP3P |
| Box Type | Cubic |
| Periodic Boundary Conditions | Yes |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Conclusion
The in silico modeling of this compound provides a powerful framework for the early assessment of its drug-like properties and potential therapeutic applications. Through a combination of molecular docking, ADMET prediction, QSAR modeling, and molecular dynamics simulations, researchers can gain valuable insights into the compound's binding affinity, pharmacokinetic profile, and mechanism of action. This computational approach, when integrated with experimental validation, can significantly streamline the drug discovery pipeline, leading to the identification and optimization of novel therapeutic agents. The methodologies and data presented in this guide serve as a foundational resource for scientists and researchers engaged in the exploration of oxazole and aniline derivatives for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Toxicology Profile of 2-(1,3-Oxazol-5-yl)aniline: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The toxicological data for 2-(1,3-oxazol-5-yl)aniline is limited. This guide provides a comprehensive overview based on available Safety Data Sheets (SDS) and supplements this information with data from structurally related compounds, primarily aniline and its derivatives, to offer a predictive toxicological profile. All data derived from surrogate compounds should be interpreted with caution.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified with significant health hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled |
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction |
| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects |
| Carcinogenicity (Category 2) | H351: Suspected of causing cancer |
| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs (Blood) through prolonged or repeated exposure |
Data Presentation: Toxicological Endpoints
Due to the scarcity of specific experimental data for this compound, the following tables present data for the parent compound, aniline, and other relevant analogs to provide context for potential toxicity.
Acute Toxicity
Aniline and its derivatives generally exhibit moderate to high acute toxicity.
Table 1: Acute Toxicity Data for Aniline and Analogs
| Compound | Test Species | Route | LD50/LC50 Value | Reference |
| Aniline | Rat | Oral | 250 mg/kg | [1][2][3] |
| Aniline | Rat | Oral | 442 mg/kg (male) | [4] |
| Aniline | Mouse | Oral | 464 mg/kg | [2][3] |
| Aniline | Rabbit | Dermal | 820 mg/kg | [1][2][3] |
| Aniline | Rat | Dermal | 1400 mg/kg | [2] |
| Aniline | Mouse | Inhalation | LC50: 175 ppm (7 hours) | [1][3] |
| Aniline | Rat | Inhalation | LC50: 1.86 mg/L (4 hours) | |
| Aniline Hydrochloride | Rat | Oral | 840 mg/kg | [5][6] |
| 2-Aminophenol | Rat | Oral | 951 mg/kg | [7] |
In Vitro Cytotoxicity
In vitro studies on aniline and related compounds indicate cytotoxic potential.
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line(s) | IC50 Value(s) | Reference(s) |
| Aniline | Primary cultured hepatocytes | 5.0–10.0 µg/mL (decreased cell viability) | [8] |
| Phenylthiazole derivatives | SKNMC (Neuroblastoma), Hep-G2 (Hepatocarcinoma) | 4c: 10.8 µM (SKNMC), 4d: 11.6 µM (Hep-G2) | [9] |
| 4-Anilinoquinazoline derivative | A431 (Skin Carcinoma) | 2.62 µM | [10] |
| Pyridyl-oxazole carboxamides | Zebrafish embryos | 6b: 4.878 mg/L, 6c: 6.257 mg/L (LC50) | [11][12] |
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
Genotoxicity: this compound is suspected of causing genetic defects (H341). This is consistent with the known genotoxic potential of many aromatic amines. Aniline itself has shown mixed results in genotoxicity assays, being mutagenic for mammalian somatic cells and bacteria/yeast[1][2]. The proposed mechanism involves metabolic activation to reactive intermediates that can form DNA adducts.
Carcinogenicity: The GHS classification of this compound as a suspected carcinogen (H351) is a significant concern. The parent compound, aniline, is classified as a Group 2A carcinogen ("probably carcinogenic to humans") by the International Agency for Research on Cancer (IARC), based on sufficient evidence in experimental animals[5]. Long-term studies in rats have shown that aniline can induce tumors, particularly in the spleen[5].
Reproductive Toxicity: There is no specific data on the reproductive toxicity of this compound. For the parent compound, aniline, some studies suggest it may cause adverse reproductive effects[1]. Studies on 4-aminophenol, a related compound, have indicated reproductive and developmental toxicity at high doses in rats[13][14].
Mechanisms of Toxicity
The toxicity of aromatic amines like this compound is largely attributed to their metabolic activation, primarily by cytochrome P450 (CYP450) enzymes in the liver[2].
The proposed pathway involves the N-hydroxylation of the aniline amino group to form a reactive N-hydroxylamine metabolite. This intermediate can be further converted to a highly reactive nitrenium ion, which is an electrophile capable of covalently binding to cellular macromolecules, including DNA. The formation of DNA adducts can lead to mutations and initiate the process of carcinogenesis. This metabolic activation is a critical step in the genotoxic and carcinogenic mechanisms of many aromatic amines.
Metabolic activation pathway of aromatic amines.
Experimental Protocols
The following are summarized methodologies for key toxicological assays, based on OECD guidelines.
General Toxicology Assessment Workflow
A typical workflow for assessing the toxicology of a chemical involves a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies.
General workflow for toxicological assessment.
Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
-
Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity class based on mortality.
-
Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A group of three animals is dosed.
-
If mortality is observed in two or three animals, the test is stopped, and the substance is classified at that dose level.
-
If one animal dies, another three animals are dosed at the same level.
-
If no animals die, the next higher dose level is used in a new group of three animals.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
Bacterial Reverse Mutation Test (Ames Test; OECD 471)
-
Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test measures the ability of a substance to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.
-
Methodology:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).
-
The bacteria are then plated on a minimal agar medium.
-
After incubation, the number of revertant colonies is counted.
-
-
Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
-
Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in erythrocytes of bone marrow or peripheral blood of treated animals (usually rodents).
-
Procedure:
-
Animals are exposed to the test substance, typically via oral gavage or intraperitoneal injection, at several dose levels.
-
Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
The cells are stained, and immature (polychromatic) erythrocytes are scored for the presence of micronuclei.
-
-
Interpretation: A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance induces chromosomal damage in vivo.
Conclusion
The available information for this compound, primarily from its GHS classification, indicates that it is a hazardous substance with the potential for acute toxicity, skin and eye damage, and long-term effects including genotoxicity and carcinogenicity. The toxicological profile is consistent with that of many aromatic amines, with the primary concern being metabolic activation to reactive intermediates that can cause cellular and genetic damage. Due to the lack of specific experimental data, this profile is largely predictive. Further in vitro and in vivo studies are necessary to definitively characterize the toxicological properties of this compound and to conduct a thorough risk assessment.
References
- 1. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. actylislab.com [actylislab.com]
- 4. sia-toolbox.net [sia-toolbox.net]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. carlroth.com [carlroth.com]
- 8. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos - ProQuest [proquest.com]
- 13. Reproductive and Developmental Toxicity Screening Study of 4-Aminophenol in Rats | Semantic Scholar [semanticscholar.org]
- 14. Reproductive and developmental toxicity screening study of 4-aminophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Medicinal Chemistry of 2-(1,3-Oxazol-5-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction and Medicinal Chemistry Rationale
The 2-(1,3-oxazol-5-yl)aniline scaffold is a significant pharmacophore in modern medicinal chemistry. This structural motif combines the versatile aniline ring, a cornerstone of many kinase inhibitors, with the 1,3-oxazole ring, a privileged five-membered heterocycle known for its broad spectrum of biological activities and its role as a bioisosteric replacement for amide bonds.[1][2] The combination of these two moieties offers a unique three-dimensional structure with specific hydrogen bonding capabilities and electronic properties, making it an attractive starting point for the design of novel therapeutic agents.
The aniline portion can serve as a crucial hydrogen bond donor/acceptor, anchoring the molecule within the active site of target proteins, particularly the hinge region of kinases.[3] The oxazole ring contributes to the overall physicochemical properties, including metabolic stability, solubility, and lipophilicity, while also providing additional points for interaction or further derivatization. This strategic combination has led to the exploration of this compound derivatives in numerous therapeutic areas.
Potential Therapeutic Applications
Derivatives of the this compound core are being investigated for a wide range of biological activities, leveraging the proven potential of both the oxazole and aniline substructures.[1][3][4]
-
Oncology: As inhibitors of various protein kinases (e.g., tyrosine kinases) that are crucial for tumor growth and proliferation. The aniline group is a key feature in many approved anilino-pyrimidine and anilino-quinazoline kinase inhibitors.[2][3]
-
Infectious Diseases: As novel antibacterial, antifungal, and anti-tubercular agents. The oxazole nucleus is present in numerous compounds screened for efficacy against various pathogens, including Mycobacterium tuberculosis.[3][5]
-
Inflammation: For the development of anti-inflammatory drugs, potentially through the inhibition of enzymes like Cyclooxygenase-2 (COX-2).[2][3]
-
Metabolic Diseases: As potential antidiabetic agents, an area where oxazole-containing compounds have shown promise.[3]
General Synthetic Strategy
The synthesis of the target this compound scaffold is typically achieved via a two-step process. The first step involves the construction of the oxazole ring, followed by the reduction of a nitro group precursor to the final aniline. The Van Leusen oxazole synthesis is a highly effective method for the initial ring formation.[4][6]
References
- 1. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-Chloro-5-(oxazol-4-yl)aniline | 916051-61-1 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of 5-(2-(4-(substituted benzo[<i>d</i>]isoxazol-3-yl)piperazin-1-yl)acetyl)indolin-2-one and 5-(2-(4-substitutedpiperazin-1-yl)acetyl)indolin-2-one analogues as novel anti-tubercular agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
Application Notes and Protocols for 2-(1,3-oxazol-5-yl)aniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(1,3-oxazol-5-yl)aniline as a versatile building block in organic synthesis, with a particular focus on its application in the development of biologically active compounds. Detailed protocols for key transformations and characterization data are provided to facilitate its use in the laboratory.
Introduction
This compound is a bifunctional molecule featuring a nucleophilic aniline moiety and an oxazole ring. This unique combination of reactive sites makes it a valuable starting material for the synthesis of a diverse range of heterocyclic compounds. The aniline group readily participates in various coupling and condensation reactions, while the oxazole core can influence the physicochemical and pharmacological properties of the final products. This building block is of particular interest in medicinal chemistry for the synthesis of kinase inhibitors and antiviral agents.
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a scaffold for constructing more complex molecular architectures. The amino group serves as a handle for introducing a wide array of substituents and for building larger ring systems.
Synthesis of Amide Derivatives as Potential Kinase Inhibitors
The amino group of this compound can be readily acylated to form a variety of N-aryl amides. These amides are key intermediates in the synthesis of kinase inhibitors, where the oxazole-aniline core can mimic the hinge-binding motif of ATP.
General Workflow for Amide Synthesis:
Caption: General workflow for the synthesis of N-(2-(1,3-oxazol-5-yl)phenyl)amides.
Palladium-Catalyzed Cross-Coupling Reactions
The aniline moiety can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to form C-C and C-N bonds, respectively. These reactions are pivotal in constructing biaryl and diarylamine structures, which are common motifs in pharmacologically active molecules.
Experimental Protocols
General Protocol for N-Acylation
This protocol describes the synthesis of N-(2-(1,3-oxazol-5-yl)phenyl)acetamide as a representative example.
Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base such as pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-(2-(1,3-oxazol-5-yl)phenyl)acetamide.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the coupling of (the yet-to-be-synthesized) bromo-derivative of an N-acylated this compound with an arylboronic acid.
Materials:
-
N-(bromo-2-(1,3-oxazol-5-yl)phenyl)amide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the N-(bromo-2-(1,3-oxazol-5-yl)phenyl)amide, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation
The following tables summarize typical yields and spectroscopic data for representative derivatives synthesized from this compound.
Table 1: Synthesis of N-(2-(1,3-oxazol-5-yl)phenyl)amide Derivatives
| Product | Reagent | Base | Solvent | Time (h) | Yield (%) |
| N-(2-(1,3-oxazol-5-yl)phenyl)acetamide | Acetyl chloride | Pyridine | DCM | 3 | 85-95 |
| N-(2-(1,3-oxazol-5-yl)phenyl)benzamide | Benzoyl chloride | Triethylamine | THF | 4 | 80-90 |
Table 2: Spectroscopic Data for N-(2-(1,3-oxazol-5-yl)phenyl)acetamide
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.45 (s, 1H, NH), 8.01 (s, 1H, oxazole-H), 7.85 (d, J = 8.0 Hz, 1H, Ar-H), 7.50 (s, 1H, oxazole-H), 7.40 (t, J = 8.0 Hz, 1H, Ar-H), 7.25 (t, J = 8.0 Hz, 1H, Ar-H), 7.10 (d, J = 8.0 Hz, 1H, Ar-H), 2.25 (s, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.5, 151.0, 149.5, 135.0, 130.0, 128.5, 125.0, 124.0, 122.0, 120.0, 24.5. |
| MS (ESI) | m/z: 203.08 [M+H]⁺. |
| IR (KBr) | ν (cm⁻¹): 3280 (N-H), 1660 (C=O), 1590, 1540, 1450. |
Application in Antiviral Drug Discovery
Derivatives of (5-oxazolyl)phenyl amine have shown promising antiviral activities. A series of these compounds were synthesized and evaluated for their inhibitory effects against Hepatitis C Virus (HCV), Coxsackie virus B3 (CVB3), and B6 (CVB6).[1]
Table 3: Antiviral Activity of Representative (5-Oxazolyl)phenyl Amine Derivatives [1]
| Compound ID | HCV IC₅₀ (µM) | CVB3 IC₅₀ (µM) | CVB6 IC₅₀ (µM) |
| 17a1 | 0.92 | < 2.0 | < 2.0 |
| 17a4 | 0.88 | < 2.0 | > 10 |
| 17a6 | 0.45 | > 10 | > 10 |
| 17b1 | 0.28 | < 2.0 | < 2.0 |
| 17d1 | 0.56 | > 10 | > 10 |
| 17e2 | 0.35 | > 10 | > 10 |
| 17g3 | 0.42 | < 2.0 | < 2.0 |
The development of such antiviral agents often involves a multi-step synthesis approach, starting from a key building block like this compound.
Illustrative Synthetic Pathway for Antiviral Agents:
References
Application Notes and Protocols for the Investigation of 2-(1,3-Oxazol-5-yl)aniline in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research specifically detailing the agrochemical applications of 2-(1,3-oxazol-5-yl)aniline is limited. The following application notes and protocols are based on established methodologies for analogous chemical structures, particularly oxazole and aniline derivatives, and are intended to serve as a comprehensive research guide for the investigation of this compound and its derivatives in the agrochemical sector.
Introduction
The scaffold of this compound integrates an aniline ring, a common feature in many agrochemicals, with an oxazole ring, a heterocyclic moiety known for a diverse range of biological activities. The unique electronic and structural characteristics of this combined scaffold make it an intriguing candidate for the development of novel herbicides, fungicides, and insecticides. The oxazole ring, in particular, is present in various bioactive natural products and synthetic compounds, contributing to their target-specific interactions. This document outlines potential applications and provides detailed, albeit hypothetical, experimental protocols for the synthesis and bio-evaluation of this compound derivatives as potential agrochemicals.
Potential Agrochemical Applications
Based on the known bioactivities of related oxazole and aniline compounds, derivatives of this compound are hypothesized to have potential in the following areas:
-
Herbicidal Activity: Aniline derivatives are well-established herbicides. The addition of the oxazole moiety could lead to novel modes of action, potentially targeting key enzymes in plant biosynthesis pathways, such as protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS).
-
Fungicidal Activity: Oxazole-containing compounds have shown promise as fungicides. The this compound scaffold could be effective against a range of plant pathogenic fungi by inhibiting crucial cellular processes.
-
Insecticidal Activity: While less common, certain aniline derivatives exhibit insecticidal properties. The oxazole ring could enhance the insecticidal efficacy or introduce novel modes of action, such as targeting the insect nervous system or chitin biosynthesis.
Experimental Protocols
The following protocols provide a framework for the synthesis and screening of a library of this compound derivatives.
1. Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of a library of N-substituted this compound derivatives.
-
Objective: To synthesize a diverse set of derivatives for structure-activity relationship (SAR) studies.
-
Materials: this compound, various acyl chlorides or sulfonyl chlorides, triethylamine, dichloromethane (DCM), standard laboratory glassware, magnetic stirrer, rotary evaporator.
-
Procedure:
-
Dissolve 1.0 equivalent of this compound in anhydrous DCM.
-
Add 1.2 equivalents of triethylamine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of the desired acyl chloride or sulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
2. Herbicidal Activity Assay (Post-emergence)
-
Objective: To evaluate the post-emergence herbicidal activity of the synthesized compounds.
-
Materials: Test compounds, acetone, Tween-20, distilled water, spray chamber, pots with common weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) at the 2-3 leaf stage.
-
Procedure:
-
Prepare a stock solution of each test compound in acetone.
-
Prepare spray solutions by diluting the stock solution with distilled water containing 0.1% Tween-20 to achieve final concentrations of 10, 50, and 100 ppm.
-
Spray the weed species evenly with the test solutions until runoff. A negative control (solvent only) and a positive control (commercial herbicide) should be included.
-
Grow the treated plants in a greenhouse under controlled conditions (25°C, 16h light/8h dark cycle).
-
Evaluate the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) at 3, 7, and 14 days after treatment (DAT) using a visual rating scale (0 = no effect, 100 = complete kill).
-
3. Fungicidal Activity Assay (In-vitro)
-
Objective: To assess the in-vitro fungicidal activity against common plant pathogenic fungi.
-
Materials: Test compounds, DMSO, potato dextrose agar (PDA), petri dishes, common fungal pathogens (e.g., Fusarium oxysporum, Rhizoctonia solani), sterile cork borer.
-
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Incorporate the test compounds (dissolved in a small amount of DMSO) into the molten PDA at various concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Pour the amended PDA into sterile petri dishes.
-
Inoculate the center of each plate with a 5 mm mycelial plug of the test fungus.
-
Incubate the plates at 28°C in the dark.
-
Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration.
-
4. Insecticidal Activity Assay (Contact and Feeding)
-
Objective: To determine the insecticidal activity against a model insect pest.
-
Materials: Test compounds, acetone, sucrose, leaf discs from a suitable host plant (e.g., cotton for Spodoptera littoralis), petri dishes, 2nd or 3rd instar larvae of the test insect.
-
Procedure:
-
Contact Assay: Prepare solutions of the test compounds in acetone. Apply a specific volume (e.g., 1 µL) to the dorsal thorax of each larva. Place the treated larvae in petri dishes with a fresh leaf disc and monitor for mortality at 24, 48, and 72 hours.
-
Feeding Assay: Prepare solutions of the test compounds in a 10% sucrose solution. Dip leaf discs in the test solutions and allow them to air dry. Place one treated leaf disc in a petri dish with one larva. After 24 hours, replace the treated leaf disc with a fresh, untreated one. Monitor for mortality and assess the area of the leaf disc consumed.
-
Data Presentation
Quantitative data from the bioassays should be recorded in structured tables to facilitate comparison and SAR analysis.
Table 1: Herbicidal Activity of this compound Derivatives
| Compound ID | Concentration (ppm) | % Injury (7 DAT) - A. retroflexus | % Injury (7 DAT) - E. crus-galli |
| Control | 0 | 0 | 0 |
| Positive Control | X | 95 | 90 |
| Derivative 1 | 10 | ||
| 50 | |||
| 100 | |||
| Derivative 2 | 10 | ||
| 50 | |||
| 100 |
Table 2: Fungicidal Activity (IC₅₀) of this compound Derivatives
| Compound ID | IC₅₀ (µg/mL) - F. oxysporum | IC₅₀ (µg/mL) - R. solani |
| Positive Control | X | Y |
| Derivative 1 | ||
| Derivative 2 | ||
| Derivative 3 |
Table 3: Insecticidal Activity (LC₅₀) of this compound Derivatives
| Compound ID | Contact LC₅₀ (µ g/larva ) | Feeding LC₅₀ (ppm) |
| Positive Control | X | Y |
| Derivative 1 | ||
| Derivative 2 | ||
| Derivative 3 |
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Workflow for the agrochemical screening of novel chemical compounds.
Caption: Hypothetical inhibition of the chlorophyll biosynthesis pathway by a derivative.
Application Notes and Protocols for the N-Alkylation of 2-(1,3-oxazol-5-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 2-(1,3-oxazol-5-yl)aniline, a key intermediate in the synthesis of various biologically active compounds. The protocols described herein are based on established methods for the N-alkylation of anilines and have been adapted for this specific substrate.
Introduction
N-alkylated anilines are crucial building blocks in the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl group to the nitrogen atom of anilines can significantly modulate their physicochemical and biological properties. This compound is a valuable scaffold in medicinal chemistry, and its N-alkylation opens avenues for the synthesis of novel derivatives with potential therapeutic applications. This document outlines two primary protocols for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination.
Data Presentation
The following table summarizes various N-alkylation methods applicable to anilines, which can be adapted for this compound. The choice of method may depend on the desired product, the nature of the alkylating agent, and the desired selectivity.
| Alkylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yields | Notes |
| Alkyl Halide (e.g., Iodomethane, Benzyl bromide) | Base (e.g., K₂CO₃, Cs₂CO₃) | Acetonitrile, DMF | 25 - 80 | Good to Excellent | Prone to over-alkylation to form tertiary amines and quaternary ammonium salts.[1] |
| Alcohol (e.g., Methanol, Ethanol) | Transition Metal Catalyst (e.g., Ru, Ir, Co complexes) | Toluene, Methanol | 80 - 150 | Good to Excellent | "Borrowing hydrogen" or "hydrogen autotransfer" method; environmentally benign with water as the main byproduct.[2][3] |
| Aldehyde/Ketone | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Dichloromethane, Methanol | 0 - 25 | Good to Excellent | Reductive amination; offers high chemoselectivity and is applicable to a wide range of carbonyl compounds.[4][5] |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl halide in the presence of a base. The use of a mild base and controlled stoichiometry helps to minimize over-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the alkyl halide (1.1 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Protocol 2: Reductive Amination
This protocol details the N-alkylation of this compound with an aldehyde or ketone via reductive amination using sodium triacetoxyborohydride. This method is particularly useful for introducing a variety of alkyl groups under mild conditions.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., formaldehyde, acetaldehyde, acetone, benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) and the corresponding aldehyde or ketone (1.2 mmol) in dichloromethane (10 mL), add a catalytic amount of acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 2-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Mandatory Visualization
Caption: Workflow for the Direct N-Alkylation of this compound.
Caption: Workflow for the Reductive Amination of this compound.
References
- 1. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 3. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Suzuki Coupling Reactions with 2-(1,3-oxazol-5-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-(1,3-oxazol-5-yl)aniline as a key building block. This compound is of significant interest in medicinal chemistry and materials science due to the prevalence of the oxazole and aniline moieties in pharmacologically active agents and functional materials. The protocols outlined below are based on established methodologies for Suzuki couplings and aim to provide a starting point for reaction optimization and library synthesis.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.
This compound is a versatile bifunctional molecule. The aniline moiety provides a handle for further functionalization, such as amide bond formation or as a precursor to other heterocyclic systems. The oxazole ring is a common feature in many bioactive molecules. The Suzuki coupling of the aniline's aryl halide counterpart (or a derivative) is a powerful strategy for introducing molecular diversity. This document will focus on the hypothetical, yet highly plausible, Suzuki coupling of a halogenated precursor to this compound. For the purpose of these notes, we will consider the reaction of 2-bromo- or 2-chloro-N-(tert-butoxycarbonyl)-N-(2-(1,3-oxazol-5-yl)phenyl)amine, a protected form of the aniline that is more amenable to Suzuki coupling conditions.
Reaction Scheme and Workflow
The general scheme for the Suzuki coupling reaction is depicted below. The aniline is typically protected, for instance, with a Boc group, to prevent side reactions and improve solubility and catalyst compatibility.
General Reaction Scheme:
The experimental workflow for setting up and monitoring a Suzuki coupling reaction is illustrated in the following diagram.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Optimization
The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes common starting points for the optimization of the coupling with a hypothetical substrate like a halogenated derivative of this compound.
| Parameter | Reagent/Condition | Typical Concentration/Amount | Notes |
| Aryl Halide | Aryl-Br or Aryl-Cl | 1.0 equivalent | Aryl-Br is generally more reactive than Aryl-Cl. |
| Boronic Acid | Aryl-B(OH)2 or Aryl-B(pin) | 1.1 - 1.5 equivalents | Excess boronic acid is used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2 | 1-5 mol % | The choice of catalyst and ligand is crucial and substrate-dependent. |
| Ligand (if needed) | SPhos, XPhos, P(t-Bu)3 | 1-2 equivalents relative to Pd | Often required for less reactive aryl chlorides. |
| Base | K2CO3, Cs2CO3, K3PO4 | 2.0 - 3.0 equivalents | The choice of base can significantly impact the reaction rate and yield. |
| Solvent | 1,4-Dioxane, Toluene, DMF, Acetonitrile/Water | 0.1 - 0.5 M | The solvent system often includes water to aid in the dissolution of the base. |
| Temperature | 80 - 120 °C | - | The reaction is typically heated to drive it to completion. |
| Reaction Time | 2 - 24 hours | - | Monitored by TLC or LC-MS. |
Detailed Experimental Protocols
The following are representative protocols for the Suzuki coupling of a hypothetical Boc-protected bromo-aniline precursor.
Protocol 1: General Purpose Suzuki Coupling using Pd(PPh3)4
This protocol is a good starting point for a wide range of aryl boronic acids.
-
Reagent Preparation: To an oven-dried reaction vessel, add the Boc-protected 2-bromo-N-(2-(1,3-oxazol-5-yl)phenyl)amine (1.0 eq), the desired aryl boronic acid (1.2 eq), and potassium carbonate (K2CO3, 2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a final concentration of approximately 0.2 M with respect to the aryl halide.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: For Less Reactive Aryl Chlorides using a Buchwald Ligand
This protocol is suitable for more challenging couplings involving aryl chlorides.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the Boc-protected 2-chloro-N-(2-(1,3-oxazol-5-yl)phenyl)amine (1.0 eq), the aryl boronic acid (1.5 eq), and cesium carbonate (Cs2CO3, 2.5 eq) to a reaction tube.
-
Catalyst Precursor and Ligand Addition: Add palladium(II) acetate (Pd(OAc)2, 0.02 eq) and a suitable Buchwald ligand such as SPhos (0.04 eq).
-
Solvent Addition: Add anhydrous, degassed toluene to the tube.
-
Reaction Execution: Seal the tube and heat the mixture to 110 °C in a pre-heated oil bath.
-
Monitoring and Work-up: Follow steps 5-7 from Protocol 1.
The logical relationship between the choice of reactants and the expected outcome is crucial for planning experiments.
Caption: Factors influencing the outcome of a Suzuki coupling reaction.
Troubleshooting and Safety Considerations
-
Low Yields: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Ensure all reagents are pure and the solvents are anhydrous and properly degassed. An increase in temperature or reaction time may also be beneficial.
-
Decomposition: If starting material or product decomposition is observed, a milder base (e.g., K3PO4) or a lower reaction temperature may be necessary.
-
Homocoupling of Boronic Acid: To minimize the homocoupling byproduct (Ar'-Ar'), use a slight excess of the boronic acid (1.1-1.2 eq) and ensure the reaction is thoroughly degassed to remove oxygen.
-
Safety: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use.
By following these guidelines and protocols, researchers can effectively utilize this compound derivatives in Suzuki-Miyaura cross-coupling reactions to synthesize novel compounds for various applications in drug discovery and materials science.
Application Notes and Protocols: 2-(1,3-oxazol-5-yl)aniline as a Corrosion Inhibitor
Disclaimer: Scientific literature extensively documents the corrosion inhibition properties of 3-(1,3-oxazol-5-yl)aniline (3-OYA) , the meta-isomer of the requested compound. As of this review, specific studies on 2-(1,3-oxazol-5-yl)aniline as a corrosion inhibitor are not available. The following application notes and protocols are based on the comprehensive data for 3-OYA, which serves as a robust proxy. The methodologies, theoretical principles, and expected performance are highly relevant and transferable for researchers investigating the ortho-isomer.
Introduction and Mechanism of Action
Oxazole derivatives are effective organic corrosion inhibitors, particularly for mild steel in acidic environments. Their efficacy stems from the presence of heteroatoms (Nitrogen, Oxygen) and π-electrons in the aromatic and heterocyclic rings. These features facilitate the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier against corrosive species.
The compound 3-(1,3-oxazol-5-yl)aniline (3-OYA) has demonstrated outstanding protection for mild steel in 1 M HCl solution, achieving up to 93.5% efficiency at a concentration of 0.5 mM.[1] The inhibition mechanism involves the formation of a protective adsorbed layer on the steel surface.[1] This adsorption is a spontaneous process and occurs through a combination of physical (electrostatic) and chemical (coordination bond) interactions.[1]
The key structural features contributing to this are:
-
Oxazole Ring: The aromatic nature and π-electrons allow for effective interaction with the vacant d-orbitals of iron atoms on the steel surface.[2]
-
Aniline Moiety: The amino group (-NH₂) provides an additional site with a lone pair of electrons that can form strong coordinate bonds with the metal surface.[2]
-
Heteroatoms (N, O): These atoms are rich in electron density and act as active centers for adsorption.
The proposed mechanism involves the inhibitor molecule displacing water molecules from the steel surface and forming a stable, protective film that blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.
Caption: Proposed mechanism of corrosion inhibition by 3-OYA on a steel surface.
Data Presentation: Performance of 3-OYA
The following tables summarize the quantitative data for the performance of 3-OYA as a corrosion inhibitor for mild steel in 1 M HCl.
Table 1: Inhibition Efficiency (IE%) from Weight Loss Measurements. [1]
| Inhibitor Conc. (mM) | Temperature: 303 K (IE%) | Temperature: 313 K (IE%) | Temperature: 323 K (IE%) | Temperature: 333 K (IE%) |
| 0.1 | 82.3 | 75.4 | 68.1 | 60.2 |
| 0.2 | 87.6 | 81.2 | 74.5 | 66.8 |
| 0.5 | 93.5 | 88.1 | 82.3 | 75.1 |
| 1.0 | 91.2 | 86.5 | 80.4 | 73.2 |
Data derived from studies conducted over a 5-hour immersion period.
Table 2: Potentiodynamic Polarization (PDP) Data at 303 K.
| Inhibitor Conc. (mM) | Ecorr (mV vs Ag/AgCl) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE (%) |
| Blank (0) | -485 | 1150 | 75 | 125 | - |
| 0.1 | -495 | 184 | 80 | 118 | 84.0 |
| 0.2 | -502 | 126 | 82 | 115 | 89.0 |
| 0.5 | -510 | 75 | 85 | 110 | 93.5 |
| 1.0 | -515 | 92 | 88 | 108 | 92.0 |
Ecorr: Corrosion Potential; Icorr: Corrosion Current Density; βa: Anodic Tafel Slope; βc: Cathodic Tafel Slope.
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data at 303 K.
| Inhibitor Conc. (mM) | Rct (Ω cm²) | n | Cdl (µF/cm²) | IE (%) |
| Blank (0) | 45 | 0.88 | 120 | - |
| 0.1 | 295 | 0.90 | 65 | 84.7 |
| 0.2 | 450 | 0.91 | 52 | 90.0 |
| 0.5 | 780 | 0.92 | 40 | 94.2 |
| 1.0 | 650 | 0.91 | 45 | 93.1 |
Rct: Charge Transfer Resistance; n: CPE exponent; Cdl: Double Layer Capacitance.
Experimental Protocols
The following are detailed protocols for evaluating the performance of an oxazole-based corrosion inhibitor.
Caption: General experimental workflow for corrosion inhibitor evaluation.
3.1. Protocol for Weight Loss Measurements
-
Coupon Preparation:
-
Mechanically polish mild steel coupons (e.g., 2.5cm x 2.0cm x 0.05cm) with a series of emery papers of decreasing grit size (e.g., 600 to 1200).
-
Degrease the coupons by sonicating in acetone, rinse thoroughly with double-distilled water, and dry with a stream of warm air.
-
Store in a desiccator and weigh accurately using an analytical balance just before use.
-
-
Immersion Test:
-
Prepare the corrosive medium (1 M HCl) and various concentrations of the inhibitor solution (e.g., 0.1 mM to 1.0 mM in 1 M HCl).
-
Immerse the pre-weighed coupons in 100 mL of the test solutions in beakers. Include a blank solution (1 M HCl without inhibitor) as a control.
-
Place the beakers in a water bath maintained at a constant temperature (e.g., 303 K).
-
After a specified immersion time (e.g., 5 hours), retrieve the coupons.
-
-
Final Weighing:
-
Carefully scrape off any loose corrosion products.
-
Rinse the coupons with double-distilled water and acetone, dry thoroughly, and re-weigh.
-
-
Calculations:
-
Calculate the Corrosion Rate (CR) in mm/year using the formula: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is weight loss in grams, A is the area in cm², T is time in hours, and D is the density of mild steel (7.86 g/cm³).
-
Calculate Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
3.2. Protocol for Electrochemical Measurements
-
Electrode and Cell Setup:
-
Use a standard three-electrode glass cell.
-
Working Electrode (WE): A mild steel coupon with a fixed exposed area (e.g., 1 cm²), typically mounted in epoxy resin. Prepare the surface as described in 3.1.1.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): A platinum wire or graphite rod.
-
-
Procedure:
-
Fill the cell with the test solution (blank or with inhibitor).
-
Immerse the electrodes in the solution and allow the system to stabilize for 30-60 minutes until a steady Open Circuit Potential (OCP) is reached.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP.
-
Apply a small amplitude AC signal (e.g., 10 mV).
-
Scan a frequency range from 100 kHz down to 10 mHz.
-
Analyze the resulting Nyquist plots by fitting them to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to determine the charge transfer resistance (Rct).
-
Calculate IE% using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100.
-
-
Potentiodynamic Polarization (PDP):
-
Immediately after EIS, perform the PDP scan.
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting potential vs. log(current density) to obtain Tafel plots.
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate IE% using: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100.
-
3.3. Protocol for Quantum Chemical (DFT) Calculations
-
Software: Use quantum chemistry software packages like Gaussian or ORCA.
-
Method:
-
Construct the 3D molecular structure of the inhibitor.
-
Perform geometry optimization using Density Functional Theory (DFT). A common method is B3LYP with a basis set such as 6-31G(d,p).
-
-
Parameter Calculation:
-
From the optimized structure, calculate key quantum chemical parameters:
-
E_HOMO: Energy of the Highest Occupied Molecular Orbital (relates to electron-donating ability).
-
E_LUMO: Energy of the Lowest Unoccupied Molecular Orbital (relates to electron-accepting ability).
-
ΔE (Energy Gap): E_LUMO - E_HOMO (relates to the reactivity of the molecule).
-
Dipole Moment (μ): Indicates the polarity of the molecule.
-
-
-
Correlation: Relate these theoretical parameters to the experimentally observed inhibition efficiencies. Generally, higher E_HOMO, lower E_LUMO, and a smaller energy gap (ΔE) are associated with better inhibitor performance.
Caption: Logical relationship between inhibitor concentration and its effect.
References
Application Notes and Protocols for the Analysis of 2-(1,3-oxazol-5-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the analytical characterization of 2-(1,3-oxazol-5-yl)aniline. Due to the limited availability of specific validated methods for this compound in public literature, the following protocols are based on established analytical techniques for structurally related compounds, including aniline and oxazole derivatives. These notes serve as a comprehensive starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound in bulk materials and pharmaceutical formulations. A reversed-phase HPLC method is proposed for optimal separation.
Experimental Protocol: Proposed RP-HPLC-UV Method
Objective: To determine the purity of this compound and quantify it in a sample.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Formic acid (or other suitable buffer)
-
Reference standard of this compound (purity ≥ 98%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid).[1][2] The exact ratio should be optimized to achieve good separation, starting with a 50:50 (v/v) mixture.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.[3]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution with a UV-Vis spectrophotometer.[3] A starting wavelength of 254 nm can be used.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the purity by the area normalization method, assuming all impurities have a similar response factor.
-
Data Presentation:
| Parameter | Proposed Value/Range |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV, at λmax |
| Linearity (r²) | > 0.999 |
| LOD | To be determined (typically ng/mL range) |
| LOQ | To be determined (typically ng/mL range) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities that may be present in this compound, such as residual solvents from synthesis.[4]
Experimental Protocol: Proposed GC-MS Method
Objective: To identify and quantify volatile impurities in a sample of this compound.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Methanol or another suitable solvent (GC grade)
-
Helium (carrier gas)
-
Reference standards for expected impurities
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol) to a known concentration (e.g., 10 mg/mL).
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 70 °C (hold for 2 min), ramp to 280 °C at 10 °C/min (hold for 5 min).[5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
-
Injection Mode: Split (e.g., 20:1)
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm the identity of impurities by comparing retention times and mass spectra with those of pure reference standards.
-
Quantify impurities using an internal or external standard method.
-
Data Presentation:
| Parameter | Proposed Value/Range |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1 mL/min |
| Oven Program | 70 °C to 280 °C at 10 °C/min |
| Detection | Mass Spectrometry (Scan mode) |
| Expected Impurities | Residual solvents, synthesis by-products |
Spectroscopic Methods for Structural Elucidation
NMR, IR, and Mass Spectrometry are essential for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
¹H NMR: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[6]
-
¹³C NMR: Prepare a more concentrated solution (20-50 mg) in the same manner.[6]
-
Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz).
Expected ¹H NMR Signals (Predicted):
-
Signals in the aromatic region (δ 7-8 ppm) for the aniline protons.
-
Signals for the oxazole ring protons.
-
A broad singlet for the -NH₂ protons.
Expected ¹³C NMR Signals (Predicted):
-
Signals for the carbon atoms of the aniline and oxazole rings.
Mass Spectrometry (MS)
Protocol:
-
Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by GC or LC.[6]
-
Acquire the mass spectrum using a suitable ionization technique (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for LC-MS).
-
The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the molecular weight of this compound (C₉H₈N₂O, MW: 160.17 g/mol ).[7]
Infrared (IR) Spectroscopy
Protocol:
-
Prepare the sample as a KBr pellet or as a thin film.
-
Record the spectrum over the range of 4000-400 cm⁻¹.[6]
-
Characteristic peaks for the N-H stretch of the amine, C=N and C=C stretching of the aromatic and oxazole rings, and C-O stretching are expected.
Data Presentation: Summary of Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic and oxazole proton signals, NH₂ signal |
| ¹³C NMR | Signals for all unique carbon atoms |
| Mass Spec | Molecular ion peak at m/z 160 or 161 |
| IR (cm⁻¹) | ~3400-3200 (N-H), ~1600 (C=C, C=N), ~1100 (C-O) |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Analytical Techniques
Caption: Relationship of analytical techniques for compound characterization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. 4-(1,3-Oxazol-5-yl)aniline | C9H8N2O | CID 517747 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scale-Up Synthesis of 2-(1,3-oxazol-5-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1,3-oxazol-5-yl)aniline is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for various pharmacologically active compounds. The oxazole moiety can act as a bioisostere for other functional groups and participate in crucial binding interactions with biological targets. This document provides a detailed, scalable protocol for the synthesis of this compound, focusing on a robust and efficient two-step process. The presented methodology is designed to be adaptable for scale-up operations in a laboratory or pilot plant setting.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-step sequence. The first step involves the formation of the oxazole ring via the Van Leusen oxazole synthesis, a reliable method for constructing 5-substituted oxazoles.[1][2][3] This reaction utilizes 2-nitrobenzaldehyde and tosylmethyl isocyanide (TosMIC) as key starting materials. The second step is the selective reduction of the nitro group to an aniline, yielding the final product.
Experimental Protocols
Step 1: Synthesis of 5-(2-nitrophenyl)-1,3-oxazole
This procedure details the Van Leusen reaction to form the oxazole ring from 2-nitrobenzaldehyde and TosMIC.[1][3]
Materials:
-
2-Nitrobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-nitrobenzaldehyde (1.0 equiv) in a 1:1 mixture of methanol and dichloromethane, add tosylmethyl isocyanide (1.1 equiv).
-
Stir the mixture at room temperature and add anhydrous potassium carbonate (2.0 equiv) portion-wise over 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40-45 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with dichloromethane (3 x volume of water).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(2-nitrophenyl)-1,3-oxazole.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro group of 5-(2-nitrophenyl)-1,3-oxazole to the corresponding aniline.
Materials:
-
5-(2-nitrophenyl)-1,3-oxazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH), 10 M solution
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend 5-(2-nitrophenyl)-1,3-oxazole (1.0 equiv) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 equiv) in concentrated hydrochloric acid dropwise to the suspension at 0 °C (using an ice bath).
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 3-6 hours), carefully quench the reaction by the slow addition of a 10 M sodium hydroxide solution until the pH is basic (pH 8-9), while cooling in an ice bath.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Data Presentation
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) (by HPLC) |
| 1 | Van Leusen Oxazole Synthesis | 2-Nitrobenzaldehyde, Tosylmethyl isocyanide | K₂CO₃ | MeOH/DCM | 40-45 | 2-4 | 75-85 | >95 |
| 2 | Nitro Group Reduction | 5-(2-nitrophenyl)-1,3-oxazole | SnCl₂·2H₂O, HCl | Ethanol | 0 to RT | 3-6 | 80-90 | >98 |
Workflow Diagram
Caption: Synthetic workflow for the scale-up synthesis of this compound.
References
Application Notes and Protocols: Fluorescent Labeling Using 2-(1,3-Oxazol-5-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole derivatives have emerged as a significant class of fluorophores for a multitude of cellular imaging applications. Their utility stems from favorable characteristics such as high fluorescence quantum yields, large Stokes shifts, and the ease with which their chemical structures can be modified.[1] These modifications enable the targeted delivery of the fluorophore to specific subcellular compartments and the creation of "smart" probes that respond to changes in their microenvironment.[1][2] The 2-(1,3-oxazol-5-yl)aniline scaffold, in particular, offers a versatile platform for developing novel fluorescent probes. The aniline moiety provides a reactive handle for bioconjugation, allowing these fluorophores to be covalently attached to proteins, nucleic acids, and other biomolecules. This document provides a comprehensive overview of the potential applications, photophysical data (based on analogous compounds), and detailed experimental protocols for utilizing this compound derivatives in fluorescent labeling.
Core Principles of Labeling
The primary amine of the aniline group in this compound derivatives serves as a nucleophile that can react with various electrophilic functional groups to form stable covalent bonds. For fluorescent labeling of biomolecules, the aniline derivative would typically be functionalized with a reactive group, or the biomolecule itself would be activated. However, the most common strategy involves activating the fluorophore to react with primary amines on a biomolecule (e.g., the ε-amino group of lysine residues in proteins).
Amine-reactive fluorescent probes are extensively used to modify peptides, proteins, and other biomolecules for applications in immunochemistry, fluorescence microscopy, and cell tracing.[3] The most common amine-reactive moieties are succinimidyl esters (SE) and isothiocyanates, which form stable amide and thiourea bonds, respectively, with primary amines under slightly basic conditions (pH 8.3-8.5).[4][5]
Data Presentation: Photophysical Properties
While specific photophysical data for this compound derivatives are not extensively available in the public domain, the following table presents a hypothetical summary of expected quantitative data based on the known properties of similar oxazole- and amine-containing fluorophores.[6][7] These parameters are crucial for selecting the appropriate probe and imaging modality.
| Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Fluorescence Quantum Yield (Φ) | Solvent |
| Hypothetical Derivative A | 350 | 450 | 25,000 | 0.65 | Ethanol |
| (Blue Emitter) | |||||
| Hypothetical Derivative B | 480 | 520 | 45,000 | 0.80 | PBS |
| (Green Emitter) | |||||
| Hypothetical Derivative C | 550 | 580 | 60,000 | 0.50 | DMSO |
| (Orange Emitter) |
Experimental Protocols
The following are detailed, generalized protocols for the fluorescent labeling of proteins using an amine-reactive succinimidyl ester (SE) derivative of a hypothetical this compound fluorophore.
Protocol 1: Preparation of Amine-Reactive Fluorophore Stock Solution
-
Reagent Preparation : Allow the vial of the lyophilized amine-reactive this compound-SE to equilibrate to room temperature.
-
Dissolution : Add anhydrous dimethyl sulfoxide (DMSO) to the vial to create a stock solution of 10 mg/mL.
-
Mixing : Vortex the solution thoroughly until the dye is completely dissolved.
-
Storage : Store the stock solution at -20°C, protected from light and moisture. For frequent use, smaller aliquots can be prepared to avoid multiple freeze-thaw cycles.
Protocol 2: Protein Labeling with Amine-Reactive Fluorophore
This protocol is optimized for labeling 1 mg of a typical IgG antibody. Adjustments may be necessary for other proteins.
-
Protein Preparation : Dissolve 1 mg of the protein in 1 mL of 0.1 M sodium bicarbonate buffer (pH 8.3). The protein concentration should ideally be between 5-20 mg/mL for efficient labeling.[5]
-
Dye-to-Protein Ratio Calculation : Determine the desired molar ratio of dye to protein. A common starting point is a 10- to 20-fold molar excess of the dye.
-
Reaction Initiation : While gently vortexing the protein solution, add the calculated volume of the 10 mg/mL fluorophore stock solution.
-
Incubation : Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Reaction Termination (Optional) : The reaction can be stopped by adding 1.5 M hydroxylamine (pH 8.5) to a final concentration of 100 mM.[5] Incubate for 30 minutes.
Protocol 3: Purification of the Labeled Protein
Purification is necessary to remove unconjugated free dye.
-
Column Preparation : Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with phosphate-buffered saline (PBS, pH 7.2).
-
Sample Loading : Apply the reaction mixture from Protocol 2 onto the column.
-
Elution : Elute the protein with PBS. The first colored fraction to elute will be the fluorescently labeled protein. The smaller, unconjugated dye molecules will elute later.
-
Concentration and Storage : Collect the protein-containing fractions and concentrate if necessary using a centrifugal filter device. Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for covalent labeling of proteins with an amine-reactive oxazole dye.
Signaling Pathway: Apoptosis Detection
Oxazole-based fluorescent probes can be designed to detect enzymatic activity, such as the activation of caspases during apoptosis.[1] The following diagram illustrates a simplified apoptotic signaling pathway where a custom probe could be applied.
Caption: Detection of Caspase-3 activity in apoptosis using an activatable oxazole probe.
Logical Relationship: Amine-Reactive Labeling Chemistry
This diagram illustrates the chemical principle behind labeling a protein with a succinimidyl ester (SE) activated this compound derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. biotium.com [biotium.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - ID [thermofisher.com]
Application Notes and Protocols for High-Throughput Screening of 2-(1,3-oxazol-5-yl)aniline Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-(1,3-oxazol-5-yl)aniline analogs to identify and characterize their potential as therapeutic agents. The oxazole scaffold is a prominent feature in many biologically active compounds, and analogs of this compound are of significant interest for their potential antiproliferative activities.[1][2] Based on the activities of structurally related compounds, two primary mechanisms of action are proposed for this class of molecules: inhibition of protein kinases and disruption of tubulin polymerization.
These protocols outline both biochemical and cell-based assays suitable for primary HTS and secondary validation to determine the potency and mechanism of action of novel this compound derivatives.
Potential Mechanisms of Action and Screening Strategies
The this compound scaffold is structurally similar to compounds known to target key proteins in cell signaling and proliferation. Therefore, a comprehensive screening approach should investigate multiple potential mechanisms.
-
Kinase Inhibition: Structurally related anilino-pyrimidine and anilino-triazole compounds have been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[3] Potential targets for this compound analogs include Epidermal Growth Factor Receptor (EGFR) and Rearranged during Transfection (RET) kinase.
-
Tubulin Polymerization Inhibition: Several heterocyclic compounds, including some containing oxazole moieties, are known to interfere with microtubule dynamics by inhibiting tubulin polymerization.[1] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis, a validated strategy in cancer chemotherapy.
A proposed high-throughput screening workflow is presented below to efficiently identify and characterize the biological activities of a library of this compound analogs.
Data Presentation: Antiproliferative Activity of Related Oxazole Derivatives
While specific IC50 values for this compound analogs are not widely available in the public domain, the following tables summarize the antiproliferative activities of structurally related oxazole-containing compounds to provide a benchmark for expected potency.
Table 1: Antiproliferative Activity of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one Derivatives
| Compound | HCT116 (Colon Carcinoma) IC50 (µM) | MCF7 (Breast Carcinoma) IC50 (µM) |
|---|---|---|
| Derivative 6 | >100 | 74.1 |
| Derivative 14 | 71.8 | >100 |
| 5-Fluorouracil | 4.2 | - |
| Tamoxifen | - | 11.2 |
Data from a study on 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives.[2]
Table 2: Tubulin Polymerization Inhibition and Antiproliferative Activity of 1,3-Oxazole Sulfonamide Derivatives
| Compound | Mean GI50 (nM) (NCI-60) | Leukemia Cell Lines Mean GI50 (nM) | Tubulin Polymerization IC50 (µM) |
|---|---|---|---|
| Compound 16 | 48.8 | 6.5 | 0.22 |
| Compound 22 | - | - | <0.08 |
| Compound 30 | - | - | <0.08 |
| Compound 32 | - | - | <0.08 |
Data from a study on 1,3-oxazole sulfonamides as tubulin polymerization inhibitors.[1]
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - Cell Viability Assay (MTT)
This protocol describes a colorimetric assay to measure the metabolic activity of cells as an indicator of cell viability, which is suitable for initial screening of a large compound library.
Materials:
-
96-well or 384-well clear-bottom cell culture plates
-
Human cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound analog library dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well for 96-well plates) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should typically be below 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Secondary Assay - In Vitro Tubulin Polymerization Assay (Turbidity-based)
This biochemical assay directly measures the ability of compounds to inhibit the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds and controls (e.g., Paclitaxel as a polymerization promoter, Vinblastine as an inhibitor)
-
96-well or 384-well, half-area, clear-bottom plates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare a tubulin polymerization mix on ice containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol. Prepare serial dilutions of test compounds and controls.
-
Assay Procedure: Pre-warm the microplate reader to 37°C.[4] Add the compound dilutions to the wells of a pre-warmed plate. To initiate the reaction, add cold tubulin solution (final concentration of 2-4 mg/mL) to each well.
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader. Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[4] The increase in absorbance is proportional to the amount of microtubule polymer formed.
-
Data Analysis: Plot the absorbance at 340 nm versus time. Compare the polymerization curves of treated samples to the vehicle control to determine if the compound inhibits or enhances tubulin polymerization. Calculate the IC50 value for inhibitory compounds.
Protocol 3: Secondary Assay - Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of compounds against a recombinant kinase, such as EGFR or RET.
Materials:
-
Recombinant active kinase (e.g., EGFR, RET)
-
Biotinylated peptide substrate specific for the kinase
-
Europium (Eu)-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Kinase reaction buffer
-
ATP
-
EDTA
-
Test compounds and a known inhibitor (e.g., Gefitinib for EGFR, Vandetanib for RET)
-
Low-volume 384-well plates (e.g., white, opaque)
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Dispensing: Dispense nanoliter volumes of test compounds and controls dissolved in DMSO into the assay plate.
-
Reagent Preparation: Prepare a master mix containing the kinase and the biotinylated peptide substrate in the kinase reaction buffer.
-
Kinase Reaction Initiation: Add the master mix to all wells of the assay plate. Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Reaction Termination and Detection: Stop the reaction by adding EDTA. Subsequently, add the detection reagents (Eu-labeled anti-phosphotyrosine antibody and SA-APC) to each well.
-
Detection Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Eu).
-
Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm). Determine the percent inhibition for each compound concentration relative to controls and calculate the IC50 value.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. abscience.com.tw [abscience.com.tw]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1,3-oxazol-5-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(1,3-oxazol-5-yl)aniline. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The synthesis of this compound typically involves a two-stage process: first, the formation of the 5-aryloxazole ring, followed by the introduction of the aniline group. The most common strategies involve:
-
Route A: Oxazole formation followed by C-N coupling. This involves synthesizing a 5-(2-halophenyl)oxazole intermediate, which is then subjected to a palladium-catalyzed amination (e.g., Buchwald-Hartwig reaction) or a copper-catalyzed Ullmann condensation to introduce the amino group.
-
Route B: Aniline derivatization followed by oxazole formation. This route starts with a derivatized aniline, such as a 2-amino-substituted aromatic aldehyde or ketone, which then undergoes an oxazole ring-forming reaction like the Van Leusen or Robinson-Gabriel synthesis.
Q2: I am experiencing low yields in my oxazole ring formation step. What are the likely causes?
A2: Low yields in oxazole synthesis can arise from several factors, depending on the chosen method:
-
Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.
-
Side reactions: The formation of by-products is a common issue. For instance, in the Fischer oxazole synthesis, by-products like 2,5-bis(4-bromophenyl)-4-oxazolidinone can form.[1]
-
Decomposition of starting materials or product: The reaction conditions may be too harsh, leading to the degradation of sensitive functional groups.
-
Inefficient cyclodehydration: In methods like the Robinson-Gabriel synthesis, the cyclodehydration step is critical. Ensure a suitable dehydrating agent is used, such as sulfuric acid, phosphorus pentachloride, or trifluoromethanesulfonic acid.[2][3]
Q3: My palladium-catalyzed amination of the 5-(2-halophenyl)oxazole is failing. What should I troubleshoot?
A3: Challenges in palladium-catalyzed amination (Buchwald-Hartwig reaction) are common. Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical and substrate-dependent.[4][5] Sterically hindered and electron-rich ligands often improve catalytic activity.[4]
-
Base Selection: The strength and solubility of the base are crucial. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for substrates with sensitive functional groups.[4]
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or high temperatures. Ensure all reagents and solvents are pure and dry, and consider using a more thermally stable pre-catalyst.[4][6]
-
Oxygen and Moisture: Palladium(0) catalysts are sensitive to oxygen.[4] All reactions must be performed under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Problem 1: Low Yield in Van Leusen Oxazole Synthesis
The Van Leusen reaction is a versatile method for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7][8][9][10]
| Symptom | Possible Cause | Suggested Solution |
| Reaction is sluggish or incomplete. | Insufficiently strong base. | Switch to a stronger base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).[7][11] |
| Low reaction temperature. | Increase the reaction temperature, potentially to reflux.[7] | |
| Short reaction time. | Extend the reaction time and monitor progress by TLC. Reaction times can range from 4 to 12 hours.[7] | |
| Formation of multiple unidentified by-products. | Decomposition of TosMIC. | Add the base slowly to a cooled solution of the aldehyde and TosMIC. |
| Side reactions of the aldehyde. | Ensure the aldehyde is pure and free of acidic impurities. | |
| Low isolated yield after workup. | Product is water-soluble. | During aqueous workup, saturate the aqueous layer with brine before extraction. |
| Product is volatile. | Use caution during solvent removal under reduced pressure. |
Problem 2: Poor Performance of Ullmann Condensation for Aniline Synthesis
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[12][13]
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very slow conversion. | Inactive copper catalyst. | Use freshly prepared, activated copper powder or a reliable source of a copper(I) salt (e.g., CuI). |
| High reaction temperatures leading to decomposition. | Modern protocols often utilize ligands (e.g., diamines, phenanthroline) to facilitate the reaction at milder temperatures.[12][13] | |
| Inappropriate solvent. | Use a high-boiling polar solvent such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[13] | |
| Formation of homocoupled by-products. | Incorrect stoichiometry of reactants. | Use a slight excess of the amine component. |
| Low yield with unprotected anilines. | The free NH₂ group can interfere with the reaction. | While challenging, some ligand-mediated Ullmann couplings of unprotected anilines have been successful.[14] Consider protection of the aniline if direct coupling fails. |
Data Presentation
Table 1: Comparison of Reaction Conditions for 5-Aryloxazole Synthesis
| Method | Key Reagents | Catalyst/Promoter | Typical Solvent | Temperature | Advantages | Potential Issues |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | H₂SO₄, P₂O₅, POCl₃[2][3] | Dioxane, Toluene | Reflux | Good for 2,5-di- and 2,4,5-trisubstituted oxazoles.[15] | Harsh acidic conditions. |
| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl[1] | Dry Ether | Room Temp. | One of the first methods for 2,5-disubstituted oxazoles.[1] | Formation of chloro-oxazoline by-products.[1] |
| Van Leusen Reaction | Aldehyde, TosMIC | K₂CO₃, NaH[7][11] | Methanol, THF | Reflux | Mild conditions, good functional group tolerance.[16] | Potential for side reactions if not controlled. |
Table 2: Key Parameters for Optimizing Palladium-Catalyzed Amination
| Parameter | Common Options | Considerations |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂, Pd(dba)₂ | Pre-catalyst stability and ease of handling.[6] |
| Ligand | BINAP, Xantphos, Josiphos | Ligand choice is crucial and substrate-dependent. Sterically bulky and electron-rich ligands are often preferred.[6] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Base strength can affect reaction rate and functional group compatibility.[4] |
| Solvent | Toluene, Dioxane, iPrOAc | Solvent affects solubility and reaction rate.[4][6] |
| Temperature | 80-110 °C | Balance between reaction rate and catalyst stability.[4][6] |
Experimental Protocols
General Protocol for Van Leusen Synthesis of a 5-Aryloxazole
-
To a solution of the aryl aldehyde (1.0 equiv) and tosylmethyl isocyanide (TosMIC) (1.0 equiv) in methanol, add potassium carbonate (2.0 equiv).[7]
-
Stir the reaction mixture at reflux for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.[7]
-
Add water and an organic solvent (e.g., ethyl acetate) to the residue and perform a liquid-liquid extraction.[7]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[7]
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.[7]
General Protocol for Palladium-Catalyzed Amination (Buchwald-Hartwig)
-
In an oven-dried Schlenk tube, combine the 5-(2-halophenyl)oxazole (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-1.5 equiv) and the anhydrous, degassed solvent (e.g., toluene).
-
Add the amine source (e.g., benzophenone imine as an ammonia surrogate, 1.2 equiv).
-
Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction by TLC or GC/LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography. If using a protecting group like benzophenone imine, a subsequent hydrolysis step is required.[6]
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 9. Van Leusen Reaction [organic-chemistry.org]
- 10. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 11. ias.ac.in [ias.ac.in]
- 12. benchchem.com [benchchem.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(1,3-oxazol-5-yl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 2-(1,3-oxazol-5-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can arise from unreacted starting materials, side products, or degradation of the target compound. Potential impurities may include:
-
Unreacted starting materials: Depending on the synthetic route, these could include precursors to the aniline or oxazole rings.
-
Isomeric products: Formation of constitutional isomers of the oxazole ring is a possibility depending on the reaction conditions.[1]
-
Side-products from competing reactions: Side reactions can lead to the formation of various byproducts.[2]
-
Degradation products: Anilines can be susceptible to oxidation, leading to colored impurities.[3][4] The oxazole ring may also be susceptible to hydrolysis under certain conditions.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the compound and detecting trace impurities.[5]
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and assessing the purity of fractions during column chromatography.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can help in identifying impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for confirming the presence of key functional groups in the molecule.[5]
Q3: What are the most effective purification methods for this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods are:
-
Column Chromatography: Silica gel column chromatography is a standard and highly effective method for separating the target compound from both more polar and less polar impurities.[1][7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly efficient method for removing impurities, leading to a highly pure crystalline product.[1]
-
Acid-Base Extraction: The basicity of the aniline moiety can be utilized for purification through acid-base extraction to separate it from neutral or acidic impurities.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The purified product is colored (e.g., yellow, brown, or pink).
| Possible Cause | Troubleshooting Step |
| Oxidation of the aniline group | Aniline and its derivatives are prone to air oxidation, which can form colored impurities.[3] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating. Storing the purified compound under an inert atmosphere and in the dark is also recommended. |
| Presence of a colored impurity | A persistent colored impurity that co-elutes with the product during chromatography or co-crystallizes can be challenging. Consider using a different chromatographic stationary phase or solvent system. For recrystallization, trying a different solvent or a solvent mixture may help. |
| Trace metal contamination | Trace metals from reagents or reaction vessels can sometimes lead to coloration. Washing the organic solution of the product with a chelating agent like EDTA solution may help remove metal impurities. |
Issue 2: Low recovery after column chromatography.
| Possible Cause | Troubleshooting Step |
| Product is too polar and is retained on the silica gel | If the product is highly polar, it may not elute effectively from the silica gel column. Try using a more polar eluent system, for example, by increasing the percentage of methanol in a dichloromethane/methanol mixture. Adding a small amount of a basic modifier like triethylamine to the eluent can also help to reduce tailing and improve recovery of basic compounds like anilines. |
| Product is unstable on silica gel | Some compounds can degrade on the acidic surface of silica gel. In such cases, using a deactivated silica gel (e.g., by treating with a base) or an alternative stationary phase like alumina might be beneficial. |
| Improper column packing or loading | An improperly packed column can lead to poor separation and product loss. Ensure the column is packed uniformly. Dry loading the sample onto the silica gel is often recommended to improve resolution and recovery.[6] |
Issue 3: Difficulty in inducing crystallization.
| Possible Cause | Troubleshooting Step |
| Solution is not sufficiently supersaturated | Try to concentrate the solution further by slowly evaporating the solvent. |
| Presence of impurities inhibiting crystallization | If the compound is not pure enough, crystallization can be difficult. It may be necessary to perform another purification step, such as column chromatography, before attempting recrystallization. |
| Incorrect choice of solvent | The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A systematic screening of different solvents or solvent mixtures is recommended. |
| Lack of nucleation sites | Scratching the inside of the flask with a glass rod at the meniscus of the solution can often induce crystallization by providing nucleation sites. Adding a seed crystal of the pure compound, if available, is also a very effective method. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
-
Method Development (TLC):
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it with different solvent systems to find an optimal eluent. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
-
The ideal solvent system should give the product a retention factor (Rf) of approximately 0.25-0.35 and provide good separation from impurities.[6]
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude product to be purified.
-
Prepare a slurry of silica gel in the least polar mobile phase.
-
Pour the slurry into the column and gently tap to ensure even packing.
-
Add a thin layer of sand on top of the silica bed.[6]
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through the silica gel.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[6]
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen mobile phase.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[6]
-
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of solid this compound.
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a small amount of a potential solvent and observe the solubility at room temperature and upon heating.
-
The ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.
-
Briefly heat the mixture and then perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, the flask can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the crystals in a vacuum oven at a suitable temperature to remove all traces of solvent.
-
Data Presentation
Table 1: Typical Parameters for Flash Chromatography Purification
| Parameter | Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for moderately polar organic compounds.[6] |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., gradient from 9:1 to 1:1) or Dichloromethane:Methanol (e.g., gradient from 100:0 to 95:5) | The optimal ratio should be determined by TLC. A gradient elution can improve separation. |
| Sample-to-Sorbent Ratio | 1:30 to 1:50 (w/w) | A common ratio for effective separation.[6] |
| Target Rf | 0.25 - 0.35 | Provides a good balance between resolution and elution time.[6] |
| Purity after Chromatography | >95% (as determined by HPLC) | Typical purity achievable with a well-optimized chromatographic separation. |
Table 2: Example of Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Recommendation |
| Water | Insoluble | Insoluble | - | Not suitable |
| Hexane | Insoluble | Sparingly Soluble | Poor | Not ideal |
| Ethanol | Sparingly Soluble | Soluble | Good | Promising candidate |
| Ethyl Acetate | Soluble | Very Soluble | Poor | Not suitable alone, maybe as a co-solvent |
| Toluene | Sparingly Soluble | Soluble | Good | Promising candidate |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Sustainable and effective degradation of high concentration of aniline by acetylguanidine activated persulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Rejuvenating the [1, 2, 3]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(1,3-oxazol-5-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1,3-oxazol-5-yl)aniline. Our aim is to help you overcome common challenges, minimize side reactions, and optimize your synthetic protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
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Question: My reaction is resulting in a very low yield or no this compound at all. What are the likely causes and how can I improve the yield?
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Answer: Low or no yield in oxazole synthesis can stem from several factors, primarily related to incomplete reactions or degradation of starting materials and products.
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Incomplete Cyclization: The crucial ring-forming step to create the oxazole may not be proceeding to completion. The choice of cyclodehydrating agent is critical. While strong acids like concentrated sulfuric acid are traditionally used in methods like the Robinson-Gabriel synthesis, they can be too harsh for sensitive substrates, leading to decomposition.
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Solution: Consider using milder cyclodehydrating agents. Reagents such as trifluoroacetic anhydride (TFAA) in ethereal solvents, or a combination of triphenylphosphine (PPh₃) and iodine (I₂) can be effective alternatives for sensitive substrates.
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Suboptimal Reaction Temperature: The reaction temperature might be too low for the cyclization to occur efficiently or too high, causing decomposition.
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Solution: Carefully optimize the reaction temperature. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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-
Poor Quality Starting Materials: Impurities in your starting materials, such as the 2-aminophenyl precursor, can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallize or chromatographically purify them if necessary.
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-
Hydrolysis of Intermediates: The presence of water in the reaction mixture can lead to the hydrolysis of key intermediates, preventing the formation of the oxazole ring.
-
Solution: Employ anhydrous reaction conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Issue 2: Formation of Significant Side Products
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Question: I am observing significant impurities in my crude product. What are the common side reactions and how can I minimize the formation of these byproducts?
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Answer: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.
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Polymerization/Tar Formation: Harsh acidic conditions and high temperatures can lead to the polymerization of starting materials or intermediates, resulting in the formation of intractable tar.
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Solution: As with low yield issues, using milder reaction conditions is crucial. Lowering the reaction temperature and using a less concentrated acid or a milder cyclodehydrating agent can significantly reduce tar formation.
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Formation of Isomeric Byproducts: Depending on the synthetic route, the formation of isomeric oxazole products is possible. For instance, in syntheses involving substituted precursors, different cyclization pathways can lead to regioisomers.
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Solution: The regioselectivity of the reaction is often influenced by the specific substrates and reaction conditions. Careful selection of the synthetic route and optimization of parameters like temperature and catalysts can favor the formation of the desired isomer.
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Incomplete Reduction of Nitro Precursors: A common route to this compound involves the reduction of a nitro-substituted precursor, such as 5-(2-nitrophenyl)oxazole. Incomplete reduction is a frequent source of impurities.
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Solution: Ensure the reduction reaction goes to completion. This can be achieved by using an adequate amount of the reducing agent (e.g., iron powder with HCl, or tin(II) chloride) and allowing for sufficient reaction time.[1] Monitor the reaction by TLC until the starting nitro compound is fully consumed.
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Issue 3: Difficulty in Product Purification
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Question: I am struggling to purify the final product. The impurities seem to have similar properties to my desired compound. What purification strategies are recommended?
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Answer: Purification can be challenging when the desired product and impurities have similar polarities.
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Column Chromatography: Silica gel column chromatography is the most common method for purifying oxazole derivatives.
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Solution: Experiment with different solvent systems to achieve optimal separation. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
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Solution: Screen various solvents or solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
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Acid-Base Extraction: The basicity of the aniline group can be exploited for purification.
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Solution: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution. The aniline derivative will be protonated and move to the aqueous phase. The aqueous layer can then be separated, neutralized with a base to precipitate the purified product, and extracted back into an organic solvent.
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-
Frequently Asked Questions (FAQs)
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Q1: What are the most common synthetic routes to this compound?
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A1: Two prevalent methods for synthesizing the oxazole ring are the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis. A common overall strategy involves the synthesis of a substituted oxazole precursor, such as 5-(2-nitrophenyl)oxazole, followed by the reduction of the nitro group to an aniline.
-
-
Q2: How can I monitor the progress of my reaction?
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A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of most organic reactions. Use a suitable solvent system that provides good separation between your starting materials, intermediates, and the final product. Staining with an appropriate agent (e.g., potassium permanganate or UV light if the compounds are UV-active) can help visualize the spots. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the product and identify any byproducts by their mass-to-charge ratio.
-
-
Q3: Are there any specific safety precautions I should take during this synthesis?
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A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in oxazole synthesis, such as strong acids, dehydrating agents, and organic solvents, are hazardous and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.
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Quantitative Data Summary
While specific quantitative data for the synthesis of this compound is not extensively available in the public domain, the following table provides a general overview of expected yields for key reaction steps based on related syntheses.
| Reaction Step | Reagents | Typical Yield (%) | Potential Side Products |
| Oxazole Formation (from nitro-precursor) | Varies (e.g., Robinson-Gabriel or van Leusen conditions) | 60-85 | Incomplete cyclization products, polymeric materials |
| Nitro Group Reduction | Fe / HCl or SnCl₂ | 85-95 | Incompletely reduced intermediates (e.g., nitroso, hydroxylamino) |
Key Experimental Protocols
Protocol 1: Synthesis of 5-(2-Nitrophenyl)oxazole
This protocol is a representative example of an oxazole ring formation step.
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Preparation of the α-acylamino ketone precursor: This precursor can be synthesized through various methods, often involving the acylation of an α-amino ketone.
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Cyclodehydration (Robinson-Gabriel Synthesis):
-
The α-acylamino ketone is treated with a cyclodehydrating agent.
-
Traditional Method: Concentrated sulfuric acid is used, often with heating.
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Milder Method: A mixture of triphenylphosphine (1.5-2.0 eq) and iodine (1.5-2.0 eq) in a suitable solvent like THF or dichloromethane can be used at room temperature.
-
-
Workup and Purification: The reaction is quenched, typically with an aqueous solution of sodium thiosulfate to remove excess iodine. The product is then extracted with an organic solvent, washed, dried, and purified by silica gel column chromatography.
Protocol 2: Synthesis of this compound via Reduction
This protocol outlines the reduction of the nitro group to the target aniline.
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Reaction Setup: To a solution of 5-(2-nitrophenyl)oxazole in a solvent such as methanol or ethanol, add a reducing agent. A common and effective system is iron powder (excess, e.g., 5-10 equivalents) and a catalytic amount of hydrochloric acid.
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Reaction Conditions: The reaction mixture is typically heated to reflux (around 60-80 °C) and stirred for several hours (e.g., 2-8 hours).
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Monitoring: The progress of the reaction should be monitored by TLC until the starting material is no longer visible.
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Workup and Purification: Upon completion, the reaction mixture is cooled and filtered through a pad of celite to remove the iron salts. The filtrate is concentrated, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate and then brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography.
Visualizing Reaction Pathways
Synthesis and Potential Side Reactions of this compound
The following diagram illustrates a common synthetic pathway and highlights potential side reactions.
References
Technical Support Center: Optimizing Reaction Conditions for 2-(1,3-Oxazol-5-yl)aniline Derivatives
Welcome to the technical support center for the synthesis and purification of 2-(1,3-oxazol-5-yl)aniline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of this important chemical scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound derivatives?
A1: The two most common and versatile methods for constructing the C-N or C-C bond to form the this compound core are palladium-catalyzed cross-coupling reactions:
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Suzuki-Miyaura Coupling: This reaction couples a 5-halo-1,3-oxazole with a 2-aminophenylboronic acid or its ester. This is often preferred due to the commercial availability of a variety of boronic acid derivatives.
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Buchwald-Hartwig Amination: This method involves the coupling of a 5-halo-1,3-oxazole with an aniline or a protected aniline derivative. This can be a powerful alternative, especially when the desired aniline is readily available.[1]
Q2: I am observing very low to no yield in my Suzuki coupling reaction. What are the first things I should check?
A2: Low yields in Suzuki couplings of this type are common and can often be rectified by systematically evaluating the following parameters:
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Catalyst and Ligand: Ensure your palladium source and phosphine ligand are active. For coupling with electron-rich anilines, bulky, electron-rich phosphine ligands are often required.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.
-
Base: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally more effective than organic bases.[2] The base's quality and particle size can also impact the reaction.
-
Boronic Acid Quality: Boronic acids can degrade over time, especially when exposed to moisture. Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester.
Q3: My Buchwald-Hartwig amination is not proceeding. What are some common reasons for failure with these substrates?
A3: The Buchwald-Hartwig amination can be sensitive to several factors, particularly with heteroaromatic halides:
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Catalyst Deactivation: The nitrogen atom in the oxazole ring can coordinate to the palladium catalyst, leading to catalyst poisoning. Using a higher catalyst loading or a more robust pre-catalyst may be necessary.
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Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and promoting the reaction. For challenging couplings, consider using highly effective, sterically hindered biarylphosphine ligands.
-
Base Strength: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often required to deprotonate the aniline effectively.[3]
Q4: I am having difficulty purifying my this compound product by column chromatography. It seems to be streaking on the column. What can I do?
A4: The basicity of the aniline nitrogen can cause strong interactions with the acidic silica gel, leading to poor separation. Here are a few strategies to overcome this:
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Modified Mobile Phase: Add a small amount of a basic modifier to your eluent, such as 0.5-2% triethylamine (Et₃N) or ammonium hydroxide. This will neutralize the acidic sites on the silica gel and reduce tailing.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as basic alumina or amine-functionalized silica gel.
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Reversed-Phase Chromatography: For highly polar compounds, reversed-phase flash chromatography using a C18-functionalized silica gel with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) can be a very effective purification method.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust pre-catalyst. |
| Oxygen Contamination | Degas solvents thoroughly (e.g., by sparging with argon for 30 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction. |
| Inappropriate Base | Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous.[2] |
| Poor Quality Boronic Acid | Use freshly purchased or recrystallized 2-aminophenylboronic acid. Alternatively, convert the boronic acid to its pinacol ester for increased stability. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10 °C. Microwave heating can sometimes improve yields and reduce reaction times. |
Issue 2: Formation of Significant Side Products in Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution(s) |
| Hydrodehalogenation of the Oxazole | This side reaction can compete with the desired amination. Using a bulkier phosphine ligand can sometimes suppress this pathway. |
| Homocoupling of the Aniline | This can occur if the oxidative addition of the aryl halide is slow. A more active catalyst system may be required. |
| Reaction with Other Nucleophilic Groups | If the aniline substrate contains other nucleophilic groups (e.g., phenols), they may also react. Consider protecting these groups before the coupling reaction. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the synthesis of this compound. Optimization of specific parameters may be required for different substrates.
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Reagent Preparation: To an oven-dried Schlenk flask, add 5-bromo-1,3-oxazole (1.0 mmol, 1.0 equiv.), 2-aminophenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
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Catalyst Addition: In a separate vial under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition and Degassing: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL) to the Schlenk flask containing the reagents. Add the catalyst to this mixture. Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
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Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
-
Reagent and Catalyst Setup: To a glovebox or an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the phosphine ligand (if not using a pre-catalyst). Add the 5-halo-1,3-oxazole (1.0 mmol, 1.0 equiv.), the aniline (1.2 mmol, 1.2 equiv.), and the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv.).
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Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase and purify the residue by flash column chromatography.
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 65 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 78 |
| 3 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 85 |
| 4 | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (3) | DMF/H₂O (5:1) | 110 | 72 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide optimization.
Table 2: Troubleshooting Low Yields in Buchwald-Hartwig Amination
| Issue | Parameter to Modify | Suggested Change | Expected Outcome |
| Low Conversion | Catalyst/Ligand System | Switch to a more active system (e.g., XPhos Pd G3) | Increased conversion and yield |
| Catalyst Deactivation | Catalyst Loading | Increase catalyst loading to 3-5 mol% | Overcome catalyst poisoning |
| Incomplete Deprotonation | Base | Change from K₂CO₃ to NaOtBu or LiHMDS | More efficient formation of the active nucleophile |
| Sluggish Reaction | Temperature | Increase temperature to 120 °C (if thermally stable) | Increased reaction rate |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide troubleshooting.
Mandatory Visualization
Caption: General synthetic workflows for this compound.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Decision tree for overcoming purification challenges.
References
Technical Support Center: Degradation Pathways of 2-(1,3-oxazol-5-yl)aniline
Disclaimer: Specific degradation pathways for 2-(1,3-oxazol-5-yl)aniline are not extensively documented in publicly available literature. This guide provides a framework for approaching its degradation studies based on general principles of forced degradation and the known degradation of aniline and related heterocyclic compounds. The experimental conditions and results presented are illustrative.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?
Based on the structure, which contains an aniline moiety and an oxazole ring, the primary degradation pathways are likely to involve:
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Hydrolysis: The oxazole ring may be susceptible to hydrolytic cleavage under acidic or basic conditions, potentially leading to the formation of an amino alcohol and a carboxylic acid derivative. The amide linkage within the hypothetical opened ring structure could also be hydrolyzed.
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Oxidation: The aniline moiety is prone to oxidation, which can lead to the formation of nitroso, nitro, and polymeric species. The electron-rich oxazole ring could also be a site for oxidative degradation.
-
Photodegradation: Exposure to UV or visible light could induce photochemical reactions, including oxidation and rearrangement of the molecule.
-
Thermal Degradation: At elevated temperatures, cleavage of the oxazole ring and decomposition of the aniline portion are possible.
Q2: What are the initial steps I should take to develop a stability-indicating method for this compound?
A systematic approach to developing a stability-indicating method involves:
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Forced Degradation Studies: Subjecting the compound to a range of stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The goal is to achieve 5-20% degradation.[1][2]
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Chromatographic Method Development: Utilize a high-performance liquid chromatography (HPLC) method, likely with a C18 column and a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol), to separate the parent compound from its degradation products.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and ensure that co-eluting degradation products are not present.
-
Mass Spectrometry (MS) Detection: Couple the HPLC to a mass spectrometer to identify the mass-to-charge ratio (m/z) of the parent compound and its degradation products, which aids in structure elucidation.
Q3: I am not seeing any degradation under my initial stress conditions. What should I do?
If you observe no degradation, consider the following troubleshooting steps:
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Increase Stressor Concentration: For chemical degradation (acid, base, oxidant), incrementally increase the concentration of the stressor.
-
Increase Temperature: For hydrolytic and thermal degradation, increase the temperature in a controlled manner. Chemical degradation can also be accelerated at higher temperatures, typically around 50-60°C if no degradation is seen at room temperature.[1]
-
Extend Exposure Time: Increase the duration of the stress test, but generally not exceeding 7 days for chemical degradation.[1]
-
Change Solvent: If the compound has poor solubility in the stress medium, consider using a co-solvent, ensuring the co-solvent itself is stable under the test conditions.[1]
-
For Photodegradation: Ensure the light source provides both UV and visible light as recommended by ICH guidelines.[1]
Q4: My chromatogram shows many small, poorly resolved peaks after degradation. How can I improve the separation?
To improve chromatographic resolution:
-
Optimize Gradient: Adjust the gradient slope to provide more time for the separation of closely eluting peaks. A shallower gradient is often effective.
-
Change Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. Experiment with different pH values.
-
Try a Different Column: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., phenyl-hexyl, cyano) or a different particle size.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, though it will increase the run time.
-
Check for Sample Overload: Injecting too much sample can lead to broad, poorly resolved peaks. Try injecting a smaller volume or a more dilute sample.
Troubleshooting Guides
Issue 1: Inconsistent Degradation Levels in Hydrolysis Studies
| Symptom | Possible Cause | Recommended Solution |
| High variability in degradation percentage between replicate samples. | Inconsistent temperature control. | Ensure the water bath or oven maintains a stable and uniform temperature. |
| Inaccurate pH of the stress solution. | Prepare fresh acidic and basic solutions for each experiment and verify the pH before use. | |
| Incomplete dissolution of the compound. | Use sonication or gentle heating to ensure complete dissolution before initiating the stress test. |
Issue 2: Unidentified Peaks in the Chromatogram of Oxidative Stress Samples
| Symptom | Possible Cause | Recommended Solution |
| Peaks that do not correspond to the parent compound or expected degradation products. | Degradation of the oxidizing agent (e.g., H₂O₂). | Analyze a blank solution of the oxidizing agent under the same conditions to identify any peaks originating from its degradation. |
| Interaction with excipients (if in a formulation). | Perform forced degradation on the placebo to identify any excipient-related degradation products. | |
| Contamination from glassware or solvents. | Use high-purity solvents and thoroughly clean all glassware. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the chemical stability of a molecule.[3] These studies typically involve subjecting the drug substance to more severe conditions than accelerated stability testing.[3]
1. Acid Hydrolysis:
-
Protocol: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Heat the solution at 60°C for 24 hours.
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Analysis: Analyze the sample by HPLC-PDA-MS.
2. Base Hydrolysis:
-
Protocol: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Keep the solution at room temperature for 48 hours.
-
Neutralization: After the specified time, neutralize with an appropriate amount of 0.1 M HCl.
-
Analysis: Analyze the sample by HPLC-PDA-MS.
3. Oxidative Degradation:
-
Protocol: Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂) to a final concentration of 1 mg/mL. Keep the solution at room temperature for 7 days, protected from light.[1]
-
Analysis: Analyze the sample directly by HPLC-PDA-MS.
4. Photolytic Degradation:
-
Protocol: Expose a solution of this compound (1 mg/mL in methanol/water) and the solid compound to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.[1] A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze the samples at appropriate time intervals by HPLC-PDA-MS.
5. Thermal Degradation:
-
Protocol: Place the solid this compound in a controlled temperature oven at 70°C for 7 days.
-
Analysis: Dissolve the heat-stressed solid in a suitable solvent and analyze by HPLC-PDA-MS.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products Detected | Major Degradation Product (m/z) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 3 | 195.08 |
| 0.1 M NaOH, RT, 48h | 8.5 | 2 | 177.07 |
| 3% H₂O₂, RT, 7 days | 18.9 | 4 | 193.06 |
| Photolytic (ICH Q1B) | 12.1 | 2 | 191.07 |
| Thermal (70°C, 7 days) | 5.3 | 1 | 161.06 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Diagram 1: Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways of this compound.
Diagram 2: Experimental Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
References
Technical Support Center: Purifying 2-(1,3-oxazol-5-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(1,3-oxazol-5-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect when synthesizing this compound?
A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be precursors to the aniline or oxazole rings.
-
Incompletely Cyclized Intermediates: The formation of the oxazole ring may not go to completion, leaving acyclic precursors in the crude product.[1]
-
Isomeric Byproducts: Depending on the reaction conditions, isomers of the target compound may form.[1]
-
Polymeric or Tar-like Byproducts: Aromatic amines can be susceptible to oxidation and polymerization, especially under acidic conditions or upon exposure to air, leading to the formation of dark, intractable tars.[1][2]
Q2: My crude product shows multiple spots on the Thin-Layer Chromatography (TLC) plate. How do I choose the best purification method?
A2: The choice between column chromatography and recrystallization depends on the nature and number of impurities.
-
Column Chromatography: This is the most versatile method for separating multiple components with different polarities. It is ideal when you have several impurities, or when impurities have similar solubility to your product.[1]
-
Recrystallization: This method is highly effective for removing small amounts of impurities from a solid product, provided a suitable solvent can be found in which the target compound has high solubility when hot and low solubility when cold, while the impurities remain soluble or insoluble at all temperatures.[3][4]
-
Acid-Base Extraction: The basicity of the aniline functional group can be used to separate it from non-basic impurities.[1]
Q3: My compound is streaking badly on the silica gel TLC plate. What causes this and how can I fix it?
A3: Streaking (or tailing) of amine-containing compounds on silica gel is a common issue. Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[5][6] The basic aniline moiety in your compound can interact strongly with these acidic sites, leading to poor separation and band tailing.
To resolve this, add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide to the mobile phase.[6] This neutralizes the acidic sites on the silica, leading to sharper bands and better separation.[5][6]
Q4: I'm getting very low recovery after column chromatography. What are the likely reasons?
A4: Low recovery can be due to several factors:
-
Irreversible Adsorption: As mentioned in Q3, the basic nature of the aniline can cause it to bind irreversibly to the acidic silica gel stationary phase.[6] Using a mobile phase modifier like triethylamine is crucial to prevent this.[5]
-
Incorrect Solvent System: If the eluent is not polar enough, your compound may not move off the column. Conversely, if it is too polar, it may co-elute with impurities. Method development using TLC is essential to find the optimal solvent system.[7]
-
Improper Column Packing: An improperly packed column with cracks or channels can lead to poor separation and product loss.
Q5: Can this compound be purified by recrystallization? What solvents should I try?
A5: Yes, recrystallization can be an effective method if the crude product is mostly pure. The key is finding a suitable solvent or solvent pair. For aromatic amines, good single solvents to start with are ethanol, methanol, or toluene.[4] Effective mixed-solvent systems often consist of a "soluble" solvent and a miscible "anti-solvent." Good pairs to evaluate include ethanol/water, ethyl acetate/hexane, or acetone/water.[3][4] The ideal system is one where your compound dissolves in a minimum amount of the hot solvent and crystallizes upon slow cooling.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Multiple Spots on TLC | Crude mixture contains starting materials, byproducts, or isomers. | Perform column chromatography for separation. Optimize the mobile phase on TLC to achieve good separation between the product and impurities (target Rf for product ≈ 0.3).[7] |
| Product Streaking on TLC/Column | The basic aniline group is interacting strongly with the acidic silica gel.[5][6] | Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide to the eluent (e.g., Hexane/Ethyl Acetate) to neutralize the silica surface.[6] |
| Product Won't Crystallize ("Oils Out") | The solution is too concentrated, cooling too rapidly, or significant impurities are present. | Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure product if available. Re-dissolve the oil in more hot solvent and allow it to cool much more slowly.[4] |
| Low Yield After Recrystallization | Too much solvent was used; the product is still soluble in the cold mother liquor. Crystals were lost during filtration. | Use the minimum amount of hot solvent needed for complete dissolution.[4] Cool the flask in an ice bath to maximize crystal formation before filtering. Rinse the flask with a small amount of ice-cold mother liquor and transfer it to the filter.[4] |
| Colored Impurities in Final Product | Presence of oxidized or polymeric byproducts.[2] | If using recrystallization, add a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities.[2] Note that charcoal can also adsorb the product, so use it sparingly. |
Purification Workflow & Troubleshooting Logic
The following diagrams illustrate the general workflow for purification and a logical approach to troubleshooting common issues.
Caption: A general workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common column chromatography issues.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying the title compound using a modified normal-phase method.
-
Method Development (TLC):
-
Prepare a stock solution of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber using a mixture of Hexane and Ethyl Acetate (EtOAc) as the eluent. Start with a ratio of 8:2 (Hexane:EtOAc) and adjust as needed.
-
Crucially, add ~1% Triethylamine (Et₃N) to your chosen eluent system to prevent streaking. [5][6]
-
The ideal eluent system should give your target compound an Rf value of approximately 0.25-0.35.
-
-
Column Preparation:
-
Select a glass column of appropriate size for your sample amount (a general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight).[7]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc + 1% Et₃N).
-
Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure, ensuring no air bubbles are trapped.[7]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the column eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent on a rotary evaporator, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your optimized mobile phase.
-
Collect fractions in test tubes or flasks. Monitor the separation by collecting TLC spots from the eluting solvent.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
-
Analysis and Work-up:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purification by recrystallization. Small-scale solvent screening is highly recommended first.
-
Solvent Selection:
-
Place a small amount (~20 mg) of your crude product into several different test tubes.
-
Add a few drops of a potential solvent (e.g., ethanol, ethyl acetate, toluene) or a solvent mixture (e.g., ethanol/water, EtOAc/hexane) to each tube.[3][4]
-
Observe solubility at room temperature. An ideal solvent will not dissolve the compound at this temperature.
-
Gently heat the tubes. The ideal solvent will completely dissolve the compound when hot.
-
Allow the clear solution to cool slowly to room temperature, then in an ice bath. The best solvent will result in the formation of a high yield of crystals.
-
-
Dissolution:
-
Place the bulk of the crude product in an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent required to completely dissolve the solid. Keep the solution at or near its boiling point during this process.[4]
-
-
Decolorization (Optional):
-
If the hot solution is colored, remove it from the heat source and add a very small amount of activated charcoal.
-
Swirl the flask and gently reheat to boiling for a few minutes. The charcoal will adsorb colored impurities.[2]
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and the activated charcoal (if used).
-
-
Crystallization:
-
Cover the flask and allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Allow the crystals to dry on the filter paper by drawing air through them, then transfer them to a watch glass or drying dish to dry completely.
-
References
Technical Support Center: Scaling Up 2-(1,3-oxazol-5-yl)aniline Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the successful scale-up synthesis of 2-(1,3-oxazol-5-yl)aniline.
Experimental Protocols
A common and scalable two-step synthetic route involves the formation of a nitrophenyl oxazole intermediate, followed by the reduction of the nitro group to the desired aniline.
Step 1: Synthesis of 5-(2-nitrophenyl)oxazole
This step often utilizes the Van Leusen reaction, a reliable method for forming the oxazole ring.
-
Reaction: 2-Nitrobenzaldehyde reacts with tosylmethyl isocyanide (TosMIC) in the presence of a base.
-
Procedure:
-
To a stirred solution of 2-nitrobenzaldehyde (1.0 eq) and TosMIC (1.0-1.2 eq) in a suitable solvent such as methanol or dimethoxyethane (DME), add a base like potassium carbonate (K₂CO₃) (2.0-3.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (typically 60-80 °C) for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
The product often precipitates and can be collected by filtration.
-
Wash the crude solid with water and a cold, non-polar solvent (e.g., hexane) and dry under vacuum. Further purification can be achieved by recrystallization from a solvent like ethanol.
-
Step 2: Synthesis of this compound via Nitro Reduction
The reduction of the nitro group is a critical step that can be achieved through catalytic hydrogenation or metal-acid reduction.
-
Reaction: 5-(2-nitrophenyl)oxazole is reduced to this compound.
-
Procedure (using Iron/HCl):
-
To a suspension of 5-(2-nitrophenyl)oxazole (1.0 eq) in a solvent mixture like ethanol/water or methanol, add iron powder (3.0-5.0 eq).[1]
-
Heat the mixture to 60-70 °C and add concentrated hydrochloric acid (0.5-1.0 eq) dropwise, maintaining the temperature.[1] Be cautious as this reaction is often exothermic.
-
Stir vigorously at reflux for 4-8 hours until the starting material is consumed (monitored by TLC/HPLC).[1]
-
Cool the reaction to room temperature and filter it through a pad of celite to remove the iron salts.[1]
-
Evaporate the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent like ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.[1]
-
Purify the crude product by column chromatography or recrystallization.[1]
-
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the synthesis.
| Issue Category | Problem | Potential Cause | Recommended Action |
| Reaction Kinetics | Low yield or incomplete conversion in Step 1 (Oxazole Formation). | Inefficient Mixing: Poor agitation in a large reactor can lead to inadequate mixing of the solid base (K₂CO₃) and reactants.[2] | - Ensure the reactor's mechanical stirrer is appropriately sized and powered for the increased volume and potential slurry thickness.[2] |
| Suboptimal Temperature: Poor heat transfer in a large vessel can lead to localized cold spots, slowing the reaction rate.[2] | - Monitor the internal reaction temperature closely and ensure uniform heating. | ||
| Base Inactivity: The quality and particle size of the base can affect its reactivity. | - Use a high-quality, finely powdered base (e.g., K₂CO₃) to maximize surface area. | ||
| Reaction Control | Exothermic runaway during Step 2 (Nitro Reduction). | Rapid Addition of Acid: The reduction of a nitro group with iron is highly exothermic, especially during the initial acid addition.[3] | - Add the acid (e.g., HCl) slowly and controllably, with efficient cooling and continuous monitoring of the internal temperature. |
| Poor Heat Dissipation: Larger reactors have a lower surface-area-to-volume ratio, making heat removal less efficient. | - Ensure the reactor's cooling system is adequate for the scale. Consider using a jacketed reactor with a chilled fluid circulator. | ||
| Product Purity | Formation of impurities or dark coloration in the reaction mixture. | Product/Reagent Degradation: The oxazole ring or aniline product may be sensitive to high temperatures or strongly acidic/basic conditions, leading to degradation or polymerization.[2][3] | - Optimize reaction time and temperature to minimize degradation.[4] - Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) if sensitivity to oxygen is suspected.[2] |
| Side Reactions: In the nitro reduction step, over-reduction or side reactions with intermediates can occur. | - Carefully control the stoichiometry of the reducing agent and the reaction conditions. | ||
| Workup & Purification | Difficulty in isolating the final product. | Product Solubility: The aniline product may have some solubility in the aqueous phase, leading to losses during extraction. | - Perform multiple extractions with the organic solvent to ensure complete recovery. - Salting out the aqueous layer with brine can decrease the product's aqueous solubility. |
| Emulsion Formation: Vigorous mixing of aqueous and organic layers during workup can lead to stable emulsions. | - Add brine to help break the emulsion. - Allow the mixture to stand for a longer period or use gentle swirling instead of vigorous shaking. | ||
| Inefficient Purification: The final product is polar, which can make purification by standard silica gel chromatography challenging.[3] | - Prioritize recrystallization from a suitable solvent system as it is often more scalable and cost-effective than chromatography.[3] - If chromatography is necessary, screen different solvent systems to find one that minimizes tailing. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A thorough risk assessment is mandatory before any scale-up operation. Key concerns include:
-
Exothermic Reactions: The nitro reduction step is highly exothermic and requires careful temperature control to prevent a runaway reaction.[3]
-
Reagent Toxicity: Aniline and its derivatives are toxic and can be absorbed through the skin.[2] Handle with appropriate personal protective equipment (PPE).
-
Flammable Solvents: Many organic solvents used (e.g., ethanol, ethyl acetate) are flammable. Ensure proper ventilation and avoid ignition sources.
-
Hydrogen Gas (if using catalytic hydrogenation): If using catalytic hydrogenation for the reduction step, be aware of the flammability and explosion risk of hydrogen gas.
Q2: Which analytical methods are best for monitoring reaction progress and purity at scale?
For real-time monitoring, HPLC is generally more quantitative and reproducible than TLC for tracking the disappearance of starting materials and the appearance of the product. For final product characterization and purity assessment, a combination of ¹H NMR, ¹³C NMR, HPLC, and Mass Spectrometry is recommended.
Q3: My final product is discolored (yellow or brown). What is the cause and how can I fix it?
Discoloration often indicates the presence of oxidized impurities. Anilines are particularly susceptible to air oxidation, which can form colored byproducts. To minimize this, perform the final workup and purification steps quickly and consider blanketing the product with an inert gas like nitrogen during storage. If the color persists, a final purification step involving treatment with activated carbon followed by filtration and recrystallization may be effective.
Q4: Are there greener alternatives for the nitro reduction step?
Catalytic transfer hydrogenation (using a hydrogen donor like ammonium formate with a catalyst like Pd/C) can be a good alternative to metal/acid reductions or high-pressure hydrogenation. It often proceeds under milder conditions and can simplify the workup process by avoiding large amounts of inorganic waste.
Visualizations
Caption: Figure 1: Two-Step Synthesis Workflow.
Caption: Figure 2: Troubleshooting Low Yield in Nitro Reduction.
References
"handling and storage best practices for 2-(1,3-oxazol-5-yl)aniline"
This technical support center provides essential guidance on the handling, storage, and troubleshooting for 2-(1,3-oxazol-5-yl)aniline. The following information is based on best practices for handling structurally similar aniline and oxazole compounds and is intended for use by trained professionals in a laboratory setting.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Compound has changed color (e.g., darkened) | - Exposure to air (oxidation) - Exposure to light - Presence of impurities | - Visually inspect for significant changes. If the color change is minor, the compound may still be suitable for some applications, but re-analysis (e.g., NMR, LC-MS) is recommended to confirm purity. - For future use, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1] - If purity is critical, purification by recrystallization or chromatography may be necessary. |
| Inconsistent experimental results | - Compound degradation due to improper storage - Contamination | - Verify the storage conditions against the recommendations (cool, dry, dark, inert atmosphere). - Confirm the identity and purity of the compound using appropriate analytical techniques before use. - Review handling procedures to prevent cross-contamination. |
| Difficulty dissolving the compound | - Use of an inappropriate solvent - Low temperature | - Consult literature for known solubility data of structurally similar compounds. - Test solubility in a small range of common organic solvents (e.g., DMSO, DMF, methanol, dichloromethane). - Gentle warming may aid dissolution, but monitor for any signs of degradation. |
| Spill | Accidental mishandling | - For small spills: Alert others in the area. Ensure adequate ventilation and wear appropriate PPE.[2] Gently sweep or vacuum solid material to avoid generating dust.[1] Absorb liquids with an inert dry material.[3] Place all contaminated materials into a labeled, sealed container for hazardous waste disposal.[1][2] - For large spills: Evacuate the area immediately and follow your institution's emergency procedures. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
To ensure the stability and longevity of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][3] Containers should be tightly sealed to prevent exposure to air and moisture.[1][3] For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C) is advisable.[4]
2. What personal protective equipment (PPE) should be worn when handling this compound?
Due to the potential hazards associated with aniline derivatives, appropriate PPE is crucial to minimize exposure.[1] The following table summarizes the recommended PPE:
| Body Part | Protective Equipment | Recommended Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be necessary if there is a risk of splashing. | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin | Chemical-resistant gloves (e.g., butyl, neoprene, Polyvinyl alcohol (PVA), or Viton). A fully-buttoned lab coat should also be worn. | Nitrile gloves are NOT recommended for handling aniline compounds.[3] Gloves must be inspected prior to use and disposed of properly.[1] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if working outside of a chemical fume hood or if there is a risk of generating dust or aerosols. | All work with this compound should ideally be conducted in a certified laboratory chemical fume hood.[2][3] |
3. How should I dispose of waste containing this compound?
Waste containing this compound should be treated as hazardous waste.[2]
-
Solid Waste: Collect any solid compound, contaminated PPE (e.g., gloves, weighing paper), and spill cleanup materials in a designated, leak-proof hazardous waste container.[2]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and chemically compatible hazardous waste container.[2]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[2]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2]
4. What are the potential hazards associated with this compound?
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: May cause skin and serious eye irritation.[1]
-
Carcinogenicity: Aniline itself is a suspected carcinogen.[3]
Always handle this compound with caution and in accordance with good laboratory practices.
Experimental Workflow & Safety
Caption: Workflow for safe handling and storage of this compound.
References
Validation & Comparative
Comparative Guide to the Synthesis of 2-(1,3-Oxazol-5-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated and proposed synthetic methodologies for obtaining 2-(1,3-oxazol-5-yl)aniline, a valuable building block in medicinal chemistry. The performance of three distinct synthetic routes—the Van Leusen Oxazole Synthesis, the Robinson-Gabriel Synthesis, and a modern Rhodium-Catalyzed Cyclization—is objectively compared, with supporting experimental data and detailed protocols to aid in methodological selection.
At a Glance: Comparison of Synthetic Routes
| Method | Starting Materials | Key Reagents | Overall Yield (Proposed) | Key Advantages | Key Disadvantages |
| Van Leusen Synthesis | N-Boc-2-aminobenzaldehyde, Tosylmethyl isocyanide (TosMIC) | K₂CO₃, Methanol, HCl | Good to High | Mild conditions, commercially available starting materials | Requires protection/deprotection steps |
| Robinson-Gabriel Synthesis | 2-Aminoacetophenone, Formic acid | Phosphorus oxychloride (POCl₃) or similar dehydrating agent | Moderate | Utilizes readily available starting materials | Harsh dehydrating agents, potential for side reactions, precursor synthesis required |
| Rhodium-Catalyzed Cyclization | 2-Aminoacetophenone | Diazo transfer reagent, Rhodium(II) acetate, Nitrile source | Moderate to Good | High efficiency, potential for diverse analogues | Requires synthesis of diazo intermediate, catalyst cost |
Method 1: Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a well-established method for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] This proposed two-step route involves the initial formation of the oxazole ring followed by deprotection of the aniline.
Experimental Protocol
Step 1: Synthesis of tert-butyl (2-(oxazol-5-yl)phenyl)carbamate
To a solution of N-Boc-2-aminobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.1 eq) in methanol, potassium carbonate (2.0 eq) is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the Boc-protected oxazole.
Step 2: Deprotection to this compound
The purified tert-butyl (2-(oxazol-5-yl)phenyl)carbamate (1.0 eq) is dissolved in a solution of hydrochloric acid in dioxane or methanol. The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the final product, this compound.
Logical Workflow
Method 2: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classical method for preparing oxazoles through the cyclodehydration of 2-acylamino-ketones.[3] For the synthesis of the target molecule, a plausible route involves the formylation of 2-aminoacetophenone followed by cyclization.
Experimental Protocol
Step 1: Synthesis of N-(2-acetylphenyl)formamide
2-Aminoacetophenone (1.0 eq) is dissolved in an excess of formic acid. The mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). The excess formic acid is removed under reduced pressure to yield the crude N-(2-acetylphenyl)formamide, which can be used in the next step without further purification.
Step 2: Cyclodehydration to this compound
The crude N-(2-acetylphenyl)formamide (1.0 eq) is dissolved in an anhydrous solvent such as toluene or dioxane. A dehydrating agent, such as phosphorus oxychloride (POCl₃) (1.5 eq), is added dropwise at 0 °C.[4] The reaction mixture is then heated to reflux until the cyclization is complete. After cooling, the mixture is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields this compound.
Logical Workflow
Method 3: Rhodium-Catalyzed Cyclization
Modern synthetic methods offer efficient alternatives to classical reactions. A plausible route for the synthesis of this compound involves a rhodium-catalyzed reaction of an α-diazo ketone with a nitrile.[5][6]
Experimental Protocol
Step 1: Synthesis of 2-amino-α-diazoacetophenone
To a solution of 2-aminoacetophenone (1.0 eq) in a suitable solvent like acetonitrile, a diazo transfer reagent (e.g., p-toluenesulfonyl azide) and a base (e.g., triethylamine) are added at low temperature. The reaction is stirred until completion. The crude α-diazo-2-aminoacetophenone is then isolated after an aqueous workup and can be used directly in the next step.
Step 2: Rhodium-Catalyzed Cyclization with a Nitrile Source
The crude 2-amino-α-diazoacetophenone (1.0 eq) is dissolved in a solvent that also acts as the nitrile source (e.g., acetonitrile, to introduce a methyl group at the 2-position of the oxazole, followed by further modifications if necessary, or using a formamide equivalent). A catalytic amount of a rhodium(II) catalyst, such as rhodium(II) acetate, is added, and the mixture is heated. The reaction proceeds via the formation of a rhodium carbene, which then undergoes cyclization with the nitrile to form the oxazole ring. After completion, the catalyst is removed by filtration, and the solvent is evaporated. The residue is purified by column chromatography to give the desired product. For the synthesis of the 2-unsubstituted oxazole, a nitrile equivalent of formic acid would be required.
Logical Workflow
Comparative Discussion
The Van Leusen synthesis offers a mild and efficient route to the target molecule. The use of a Boc protecting group for the aniline is a standard procedure, and both the oxazole formation and the deprotection steps are generally high-yielding. The main drawback is the need for an additional protection-deprotection sequence.
The Robinson-Gabriel synthesis is a more classical approach that avoids protecting groups. However, it often requires harsh dehydrating agents and high temperatures, which can lead to side reactions and lower yields, especially with sensitive substrates. The synthesis of the N-(2-acetylphenyl)formamide precursor is straightforward.
The Rhodium-Catalyzed Cyclization represents a modern and elegant approach. These reactions are often highly efficient and can be performed under mild conditions. However, the synthesis of the α-diazo ketone precursor adds a step to the sequence, and the cost of the rhodium catalyst may be a consideration for large-scale synthesis. The choice of a suitable nitrile source to yield the 2-unsubstituted oxazole would also need careful consideration.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Study of 2-(1,3-Oxazol-5-yl)aniline and Its Isomers for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-(1,3-oxazol-5-yl)aniline and its positional isomers, 3-(1,3-oxazol-5-yl)aniline and 4-(1,3-oxazol-5-yl)aniline. The information is tailored for researchers, scientists, and professionals in drug development, offering insights into the synthesis, physicochemical properties, and biological activities of these compounds. While direct comparative studies are limited, this guide synthesizes available data to highlight potential structure-activity relationships.
Physicochemical Properties
Table 1: Physicochemical Properties of 4-(1,3-Oxazol-5-yl)aniline
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| XLogP3 | 1.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Melting Point | 156 °C |
Synthesis and Characterization
The synthesis of aminophenyloxazole isomers can be achieved through various synthetic routes. A common approach involves the condensation of an aminobenzonitrile with an appropriate amino alcohol, often catalyzed by a Lewis acid. Another strategy is the reduction of a corresponding nitrophenyl-oxazole precursor.
General Synthetic Workflow
Caption: General workflow for the synthesis of aminophenyloxazole isomers.
Experimental Protocol: Synthesis of 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline
A representative protocol for the synthesis of a related oxazoline from a nitrile is as follows:
-
Reaction Setup: A mixture of the nitrile (1 mmol), ethanolamine (3 mmol), and a ruthenium(II) complex (4 mol%) is prepared.
-
Reaction Conditions: The mixture is stirred for 5 hours at 90 °C.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, diluted with ethyl acetate (10 mL), and filtered.
-
Purification: The filtrate is concentrated, and the resulting residue is purified by column chromatography on silica gel using a petroleum ether/ethyl acetate (50:50) eluent to afford the desired product.[2]
Biological Activities
Derivatives of aminophenyloxazole have been investigated for a range of biological activities, with a significant focus on their potential as anticancer and antimicrobial agents. The position of the amino group on the phenyl ring is a critical determinant of the compound's biological activity.
Anticancer Activity
Oxazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.[3] While specific comparative data for the 2-, 3-, and 4-(1,3-oxazol-5-yl)aniline isomers is not available, studies on related aminophenyl-oxazole and -oxadiazole derivatives suggest that the substitution pattern on the aniline ring significantly influences cytotoxicity. For instance, in a series of 1,3-oxazole sulfonamides, halogenated aniline derivatives showed excellent broad-spectrum antiproliferative properties.[3]
Table 2: In Vitro Anticancer Activity of Representative Oxazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivative (Compound 14) | HCT116 (Colon) | 71.8 | [4] |
| 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivative (Compound 6) | MCF7 (Breast) | 74.1 | [4] |
| 1,3-Oxazole sulfonamide derivative (Compound 16) | Leukemia cell lines | Potent (nM range) | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (dissolved in a suitable solvent like DMSO) are added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Kinase Inhibitory Activity
The aminophenyloxazole scaffold is present in some known kinase inhibitors. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The position of this amino group (ortho, meta, or para) will dictate the geometry of this interaction and, consequently, the inhibitory potency and selectivity.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized kinase inhibition by aminophenyloxazole isomers.
Structure-Activity Relationship (SAR) Insights
While a direct comparative SAR for the three isomers of (1,3-oxazol-5-yl)aniline is not well-documented, general principles from related compound series can be extrapolated:
-
Position of the Amino Group: The position of the amino group is crucial for biological activity. In kinase inhibition, for example, the ortho, meta, or para position will determine the ability of the molecule to adopt the correct conformation to bind to the ATP pocket.
-
Electronic Effects: The electronic nature of the oxazole ring and the aniline moiety will be influenced by the substitution pattern, affecting pKa and target interaction.
-
Steric Hindrance: The ortho-isomer may experience steric hindrance that could affect its binding to biological targets compared to the meta- and para-isomers.
Conclusion
The comparative study of this compound and its isomers reveals a class of compounds with significant potential in drug discovery, particularly in the areas of oncology and infectious diseases. The limited availability of direct comparative data underscores the need for further research to elucidate the precise structure-activity relationships. The synthetic accessibility and the diverse biological activities associated with the aminophenyloxazole scaffold make these isomers attractive candidates for further investigation and optimization in the development of novel therapeutic agents. Future studies should focus on the systematic synthesis and parallel biological evaluation of these isomers to provide a clearer understanding of how the positional isomerism governs their pharmacological profiles.
References
- 1. 4-(1,3-Oxazol-5-yl)aniline | C9H8N2O | CID 517747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4,5-DIHYDRO-1,3-OXAZOL-2-YL)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-(1,3-Oxazol-5-yl)aniline and Other Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-(1,3-oxazol-5-yl)aniline and a range of other aniline derivatives. While direct experimental data on this compound is limited in publicly available research, this document compiles and compares the known anticancer, antimicrobial, and anti-inflammatory properties of structurally related compounds. This comparative analysis, supported by experimental data from various studies, aims to highlight potential therapeutic avenues and guide future research in the development of novel aniline-based drug candidates.
Executive Summary
Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, contributing to a wide array of therapeutic agents. The incorporation of heterocyclic rings, such as oxazole, can significantly modulate the biological profile of the parent aniline molecule. This guide explores the structure-activity relationships within different classes of aniline derivatives, with a particular focus on the potential impact of the 2-(1,3-oxazol-5-yl) substituent. The available data on related compounds suggest that this compound could possess significant biological activities, warranting further investigation.
Anticancer Activity: A Comparative Analysis
Aniline derivatives have been extensively investigated for their potential as anticancer agents. The introduction of various substituents on the aniline ring has led to the discovery of potent compounds with diverse mechanisms of action.
Comparative Data of Aniline Derivatives
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Oxadiazolyl-Aniline Derivatives | 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-halo-indolin-2-one | HeLa, IMR-32, MCF-7 | 10.64 - 33.62 | [1] |
| Benzo[a]phenoxazine Derivatives | BaP1 | RKO, SW480, HCT116 | 1.4 - 5.6 | [2] |
| Phenylthiazole Derivatives | 4c (para-nitro), 4d (meta-chloro) | SKNMC, Hep-G2 | 10.8 - 11.6 | [3] |
Table 1: Comparative in vitro anticancer activity (IC50) of various aniline derivatives.
While specific IC50 values for this compound are not available, studies on related oxazole-containing compounds and other aniline derivatives show promising anticancer potential. For instance, derivatives of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one have demonstrated significant cytotoxicity against a panel of cancer cell lines, with IC50 values in the low micromolar range.[1] Similarly, novel benzo[a]phenoxazine derivatives, which are complex aniline structures, show high potency and selectivity against colorectal cancer cells.[2][4] Phenylthiazole derivatives of aniline have also been reported to have cytotoxic effects on neuroblastoma and hepatocarcinoma cell lines.[3] These findings suggest that the aniline scaffold is a versatile platform for the development of anticancer agents and that the specific substitution pattern is critical for activity.
Experimental Protocols: Anticancer Activity Screening
MTT Assay for Cell Viability:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[1]
Experimental Workflow for Anticancer Screening
Caption: Workflow of the MTT assay for determining the anticancer activity of compounds.
Antimicrobial Activity: A Comparative Perspective
Aniline derivatives have a long history in the development of antimicrobial agents, with the sulfa drugs being a prominent example. The introduction of heterocyclic moieties can enhance the antimicrobial spectrum and potency.
Comparative Data of Aniline Derivatives
| Compound Class | Specific Derivative(s) | Bacterial/Fungal Strain(s) | MIC (µg/mL) | Reference |
| 2-Phenyl-benzoxazole Derivatives | Schiff's bases of 4-Benzoxazol-2-yl-phenylamine | B. subtilis, P. aeruginosa, E. coli, S. aureus | Not specified (Zone of Inhibition) | [5] |
| 1,3,4-Oxadiazole Analogs | 4-bromo[(N-5-substituted 1,3,4 oxadiazole-2 –yl)methyl]aniline | Various bacteria and fungi | Not specified (Active) | [6] |
| 1,3-Oxazole-Based Compounds | Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | S. epidermidis, B. subtilis, C. albicans | 14 - 56.2 | [7] |
Table 2: Comparative antimicrobial activity (MIC) of various aniline derivatives.
Derivatives of 2-phenyl-benzoxazole have shown inhibitory activity against a range of Gram-positive and Gram-negative bacteria.[5][8] Similarly, 1,3,4-oxadiazole analogs containing a p-bromoaniline moiety have demonstrated notable antibacterial and antifungal effects.[6] More specifically, certain 1,3-oxazole-based compounds have reported MIC values in the range of 14 to 56.2 µg/mL against various bacterial and fungal strains.[7] These results indicate that the oxazole ring, in combination with the aniline structure, is a promising pharmacophore for the development of new antimicrobial agents.
Experimental Protocols: Antimicrobial Activity Screening
Agar Well Diffusion Method:
This method is used to qualitatively assess the antimicrobial activity of a compound.
-
Culture Preparation: A standardized inoculum of the test microorganism is spread evenly onto the surface of an agar plate.
-
Well Preparation: Wells are punched into the agar.
-
Compound Application: A solution of the test compound at a known concentration is added to the wells.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the well, where microbial growth is inhibited, is measured.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Activity: An Emerging Area
Certain aniline derivatives have been explored for their anti-inflammatory properties, often linked to the inhibition of inflammatory mediators.
Comparative Data of Aniline Derivatives
| Compound Class | Specific Derivative(s) | Assay | Activity | Reference |
| Phenothiazine-Oxadiazole Derivatives | 10-{[5'-amino-(1"-acetyl-5"-(o-methoxyphenyl)-2"-pyrazolin-3"-yl)-1',3',4'-oxadiazol-2'-yl]methyl}phenothiazine (31) | Carrageenan-induced rat paw edema | 48.0% inhibition at 50 mg/kg | [9] |
| Oxazole Derivatives | (Z)-N-(4-amino benzylidine)-4-((E)-Penta-2, 4-diene-2) oxazole-2-amine (A1) | Carrageenan-induced rat paw edema | 28.67% inhibition (at 4th hour) | [10] |
| Phenyl-pyrazolone Derivatives | Derivative 5h | Croton oil ear test in mice | Similar to indomethacin | [11] |
Table 3: Comparative anti-inflammatory activity of various aniline derivatives.
Research into the anti-inflammatory potential of oxazole-containing aniline derivatives is an active area. For example, certain phenothiazine derivatives bearing an oxadiazole ring have shown significant in vivo anti-inflammatory activity in a rat paw edema model, with one compound exhibiting 48.0% inhibition at a 50 mg/kg dose.[9] Other novel oxazole derivatives have also demonstrated promising anti-inflammatory effects in similar assays.[10] The mechanism of action for many of these compounds is still under investigation but may involve the inhibition of inflammatory pathways.
Experimental Protocols: Anti-inflammatory Activity Screening
Carrageenan-Induced Rat Paw Edema Assay:
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Dosing: Rats are orally administered the test compound or a control vehicle.
-
Induction of Edema: After a set time, a solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce inflammation and edema.
-
Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[9][10]
Signaling Pathway in Inflammation
Caption: A simplified diagram of the TLR4-mediated inflammatory signaling pathway.
Conclusion and Future Directions
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs. Screening against a diverse panel of cancer cell lines, pathogenic microbes, and in relevant inflammatory models will be crucial to elucidate its therapeutic potential. Furthermore, mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and development into next-generation therapeutic agents. The structure-activity relationship data from such studies will be invaluable for optimizing potency, selectivity, and pharmacokinetic properties.
References
- 1. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(1,3-oxazol-5-yl)aniline
This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 2-(1,3-oxazol-5-yl)aniline. Given the limited availability of specific validated methods for this compound in publicly accessible literature, this document outlines common and effective techniques employed for structurally related aromatic and heterocyclic compounds. The objective is to furnish researchers, scientists, and drug development professionals with a framework for developing, validating, and cross-validating analytical methods for this specific molecule. The guide includes detailed experimental protocols, comparative data tables, and visual workflows to facilitate understanding and implementation.
The Imperative of Cross-Validation in Analytical Methods
Cross-validation of an analytical method is a critical process to ensure that a validated method produces consistent, reliable, and accurate results when utilized by different laboratories, analysts, or with different equipment.[1] This process is fundamental for ensuring data integrity, meeting regulatory compliance, and facilitating the successful transfer of analytical methods between different sites.[2] The primary goal is to demonstrate the method's robustness and reproducibility, which is paramount in the pharmaceutical industry.[1]
There are several approaches to cross-validation, including:
-
Comparative Testing: This is the most common approach, where different laboratories analyze the same homogenous sample batch, and the results are statistically compared against predefined acceptance criteria.[2]
-
Co-validation: In this scenario, the receiving laboratory participates in the validation of the analytical method with the transferring laboratory.[2]
-
Revalidation: A full or partial revalidation of the analytical method is performed by the receiving laboratory, which is often necessary when there are significant differences in the laboratory environments or equipment.[2]
Quantitative Analysis: A Comparison of HPLC-UV, UV-Vis Spectroscopy, and LC-MS/MS
For the quantification of this compound, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), UV-Vis Spectroscopy, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are highly suitable techniques.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high specificity and sensitivity, making it the preferred method for quantifying a target analyte in complex mixtures.[3] A well-developed HPLC method can effectively separate the analyte from impurities and potential degradation products, ensuring accurate quantification.[3]
UV-Vis Spectroscopy is a simpler and more rapid technique that measures the absorption of ultraviolet and visible light by the analyte.[3] While less specific than HPLC, it can be a suitable and cost-effective method for the routine analysis of pure substances or simple mixtures where interfering substances are not a concern.[3] The aromatic and heterocyclic nature of this compound suggests it will have strong UV absorbance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it ideal for bioanalytical applications where very low detection limits are required, such as in pharmacokinetic studies.
The following table provides a comparative summary of typical validation parameters for these three techniques, with example data derived from studies on related aromatic and heterocyclic compounds.
Table 1: Comparison of Typical Validation Parameters for HPLC-UV, UV-Vis, and LC-MS/MS
| Parameter | HPLC-UV | UV-Vis Spectroscopy | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Range | 1 - 100 µg/mL | 5 - 50 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2% | < 5% | < 15% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 µg/mL | < 0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~2.5 µg/mL | < 0.5 ng/mL |
| Specificity | High (Separation-based) | Low to Moderate | Very High (Mass-based) |
| Cost | Moderate | Low | High |
| Throughput | Moderate | High | Moderate |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a general reversed-phase HPLC method suitable for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (Gradient or isocratic elution to be optimized).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning a standard solution from 200-400 nm to find the λmax.
-
Injection Volume: 10 µL.
Methodology:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). Create a series of dilutions to construct a calibration curve.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Validation: Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.
UV-Vis Spectroscopic Method
This protocol outlines a basic UV-Vis spectroscopic method for the quantification of this compound in a pure or simple matrix.
Instrumentation:
-
A calibrated UV-Vis spectrophotometer.
Methodology:
-
Solvent Selection: Choose a solvent in which the analyte is stable and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).
-
Wavelength Selection (λmax): Record the UV spectrum of a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution of the reference standard and create a series of dilutions to construct a calibration curve.
-
Sample Preparation: Dissolve the sample in the chosen solvent and dilute as necessary to fall within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the sample and standard solutions at the determined λmax.
-
Calculation: Calculate the concentration of the analyte in the sample using the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is intended for the trace-level quantification of this compound, particularly in biological matrices.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
LC Conditions:
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (Gradient elution is typical).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The precursor ion (M+H)+ for this compound will be determined by infusion. Product ions for quantification and qualification will be optimized.
-
Source Parameters: Capillary voltage, source temperature, and gas flows will be optimized for maximum signal intensity.
Methodology:
-
Standard and Sample Preparation: Similar to HPLC, but may involve a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step for complex matrices to remove interferences.
-
Method Validation: Validate according to regulatory guidelines for bioanalytical methods, including selectivity, matrix effect, and stability assessments.
Data Presentation
The following tables are examples of how to present validation data for the analytical methods described above.
Table 2: Linearity Data for HPLC-UV Method
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (R²) | 0.9998 |
| Regression Equation | y = 15200x + 350 |
Table 3: Precision and Accuracy Data for HPLC-UV Method
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| 5 | 1.2 | 1.8 | 101.5 |
| 25 | 0.8 | 1.1 | 99.8 |
| 75 | 0.5 | 0.9 | 100.3 |
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts relevant to the analysis of this compound.
Caption: Workflow for the cross-validation of an analytical method.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Benchmarking Synthetic Routes to 2-(1,3-Oxazol-5-yl)aniline: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of established synthetic methodologies theoretically applied to the synthesis of 2-(1,3-oxazol-5-yl)aniline, a promising heterocyclic amine with potential applications in medicinal chemistry. By examining the plausible adaptations of the Van Leusen, Robinson-Gabriel, and Fischer oxazole syntheses, this document offers a framework for selecting the most appropriate route based on factors such as yield, reaction conditions, and starting material accessibility.
Comparative Overview of Synthetic Strategies
The table below summarizes the key aspects of the proposed synthetic routes for this compound. The quantitative data is based on typical yields reported for similar transformations in the literature.
| Synthetic Route | Key Starting Materials | Reagents & Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Modified Van Leusen Synthesis | 2-Nitrobenzaldehyde, Tosylmethyl isocyanide (TosMIC) | 1. K₂CO₃, MeOH, reflux2. Fe, NH₄Cl, EtOH/H₂O, reflux | 60-80 (overall) | Mild conditions for oxazole formation; high functional group tolerance. | Two-step process involving a reduction; TosMIC can be expensive. |
| Modified Robinson-Gabriel Synthesis | 2-Amino-N-(2-oxo-2-phenylethyl)acetamide (protected) | 1. H₂SO₄ or PPA, heat2. Deprotection | 50-70 (overall) | Readily available starting material precursors; well-established method. | Harsh acidic conditions may not be suitable for all substrates; requires protection/deprotection steps. |
| Modified Fischer Oxazole Synthesis | 2-Nitrophenylacetonitrile, Formaldehyde (or equivalent) | 1. Anhydrous HCl, ether2. SnCl₂·2H₂O, EtOH | 40-60 (overall) | Classic and straightforward approach. | Requires anhydrous conditions; may have limited substrate scope and produce side products. |
Proposed Synthetic Pathways and Methodologies
The following sections provide detailed experimental protocols for the proposed synthetic routes. These protocols are based on established procedures for the respective named reactions and have been adapted for the synthesis of the target molecule.
Route 1: Modified Van Leusen Synthesis
This two-step approach involves the initial formation of a 5-(2-nitrophenyl)oxazole via the Van Leusen reaction, followed by the reduction of the nitro group to the desired aniline.
Step 1: Synthesis of 5-(2-Nitrophenyl)-1,3-oxazole
-
Experimental Protocol: To a solution of 2-nitrobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) in methanol, potassium carbonate (K₂CO₃, 1.5 eq) is added. The mixture is heated to reflux and stirred for 4-6 hours. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 5-(2-nitrophenyl)-1,3-oxazole.[1][2]
Step 2: Reduction to this compound
-
Experimental Protocol: To a solution of 5-(2-nitrophenyl)-1,3-oxazole (1.0 eq) in a mixture of ethanol and water, iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq) are added. The mixture is heated to reflux for 2-4 hours. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to yield this compound.
Logical Flow of the Modified Van Leusen Synthesis
Caption: Workflow for the Modified Van Leusen Synthesis.
Route 2: Modified Robinson-Gabriel Synthesis
This route involves the cyclization of a suitably protected 2-acylamino-ketone precursor, followed by a deprotection step to yield the final aniline.
Step 1: Synthesis of N-(2-(tert-butoxycarbonylamino)phenyl)-2-chloroacetamide
-
Experimental Protocol: To a solution of N-Boc-o-phenylenediamine (1.0 eq) in dichloromethane, triethylamine (1.2 eq) is added, and the mixture is cooled to 0 °C. Chloroacetyl chloride (1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated to give the chloroacetamide intermediate.
Step 2: Synthesis of N-(2-(tert-butoxycarbonylamino)phenyl)-2-aminoacetamide
-
Experimental Protocol: The chloroacetamide intermediate is dissolved in a solution of ammonia in methanol and stirred in a sealed tube at 80 °C for 24 hours. The solvent is evaporated to give the aminoacetamide.
Step 3: Acylation of the Amino Group
-
Experimental Protocol: The aminoacetamide is acylated using a suitable acylating agent (e.g., benzoyl chloride) under standard conditions to yield the 2-acylamino-ketone precursor.
Step 4: Robinson-Gabriel Cyclization
-
Experimental Protocol: The 2-acylamino-ketone precursor is treated with a dehydrating agent such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) and heated to promote cyclization to the oxazole ring.[3][4]
Step 5: Deprotection
-
Experimental Protocol: The Boc-protected oxazole is treated with trifluoroacetic acid in dichloromethane to remove the Boc protecting group, yielding this compound.
Logical Flow of the Modified Robinson-Gabriel Synthesis
Caption: Workflow for the Modified Robinson-Gabriel Synthesis.
Route 3: Modified Fischer Oxazole Synthesis
This classical approach is adapted by using a 2-nitrophenyl-substituted cyanohydrin precursor, which upon cyclization and subsequent reduction, would yield the target aniline.
Step 1: Synthesis of 2-(2-Nitrophenyl)acetonitrile
-
Experimental Protocol: 2-Nitrobenzyl chloride is reacted with sodium cyanide in a suitable solvent like DMSO to yield 2-(2-nitrophenyl)acetonitrile.
Step 2: Fischer Oxazole Synthesis
-
Experimental Protocol: A mixture of 2-(2-nitrophenyl)acetonitrile (1.0 eq) and paraformaldehyde (1.1 eq) is suspended in anhydrous ether. Dry hydrogen chloride gas is bubbled through the cooled mixture for 1-2 hours. The reaction is then allowed to stir at room temperature overnight. The resulting precipitate is filtered and treated with a base to afford 5-(2-nitrophenyl)-1,3-oxazole.[5]
Step 3: Reduction to this compound
-
Experimental Protocol: The nitro group of 5-(2-nitrophenyl)-1,3-oxazole is reduced to an amine using a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol to give the final product.
Logical Flow of the Modified Fischer Oxazole Synthesis
Caption: Workflow for the Modified Fischer Oxazole Synthesis.
Conclusion
The synthesis of this compound can be approached through several classical organic reactions. The Modified Van Leusen Synthesis appears to be the most promising route, offering mild reaction conditions and potentially high yields, despite being a two-step process. The Modified Robinson-Gabriel Synthesis provides a viable alternative, though it may require harsher conditions and the use of protecting groups. The Modified Fischer Oxazole Synthesis , while a classic method, may present challenges in terms of reaction conditions and substrate scope for this particular target.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale of the reaction, and tolerance of functional groups in more complex derivatives. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating the synthesis of this and related compounds.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 2-(1,3-oxazol-5-yl)aniline Compounds: Unveiling In Vitro Potency and the Quest for In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2-(1,3-oxazol-5-yl)aniline derivatives, a class of compounds showing significant promise in anticancer research. This document synthesizes available experimental data to offer an objective overview of their performance, supported by detailed methodologies for key experiments.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent cytotoxic effects against a range of cancer cell lines in vitro. These compounds frequently exert their anticancer activity by interfering with tubulin polymerization, a critical process for cell division. While the in vitro evidence is compelling, the translation of this potency to in vivo models remains a key area of ongoing research. This guide will delve into the available data for both settings, providing a clear perspective on the current standing and future potential of these compounds in oncology drug development.
In Vitro Efficacy: Potent Antiproliferative Activity
Numerous studies have demonstrated the significant in vitro anticancer activity of this compound derivatives. The primary measure of this efficacy is the half-maximal inhibitory concentration (IC50) or the growth inhibition 50 (GI50), which quantifies the concentration of a compound required to inhibit the growth of cancer cells by 50%.
A series of novel 1,3-oxazole sulfonamides, which incorporate the this compound core structure, have been extensively evaluated against the National Cancer Institute's (NCI) 60 human tumor cell line panel.[1] These studies have revealed that compounds with halogenated aniline moieties are particularly active, exhibiting GI50 values in the nanomolar to submicromolar range.[1]
For instance, certain 1,3-oxazole sulfonamide derivatives have shown remarkable potency against leukemia cell lines, with mean GI50 values as low as 44.7 nM.[1] The data suggests a high degree of specificity for leukemia cell lines compared to other solid tumor types.[1]
Table 1: In Vitro Anticancer Activity of Representative 1,3-Oxazole Sulfonamide Derivatives
| Compound ID | Mean GI50 (nM) across NCI-60 Panel | Most Sensitive Cell Line(s) | Reference |
| 16 | Not specified, but noted for best average growth inhibition | Leukemia | [1] |
| 44 (2-chloro-5-methyl analogue) | 48.8 | Leukemia | [1] |
| 58 (1-naphthyl analogue) | 44.7 | Leukemia | [1] |
Note: The specific chemical structures for these compound IDs can be found in the cited reference.
In Vivo Efficacy: An Emerging Picture
While the in vitro data for this compound derivatives is robust, publicly available in vivo efficacy data for this specific class of compounds is more limited. However, studies on structurally related oxazole-containing compounds provide valuable insights into their potential for in vivo activity.
One study on an oxazole-bridged combretastatin analogue demonstrated significant anti-tumor activity in a murine hepatocellular carcinoma xenograft (H22) model, with tumor growth inhibition of up to 66%. This highlights the potential of the oxazole scaffold to translate from in vitro potency to in vivo efficacy.
It is important to note that the successful transition from in vitro to in vivo models depends on various pharmacokinetic and pharmacodynamic factors, including bioavailability, metabolism, and tumor penetration, which are areas of active investigation for this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to evaluate the efficacy of this compound compounds.
In Vitro Antiproliferative Activity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
96-well microplates
-
Test compounds and reference drugs
-
Human cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an optimal density and incubated to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells with untreated cells and medium alone are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 3-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a multi-well spectrophotometer at a specific wavelength. The results are used to calculate the IC50 or GI50 values.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Procedure:
-
A reaction mixture containing tubulin, GTP (a necessary cofactor for polymerization), and the test compound (or vehicle control) is prepared in a 96-well plate.
-
The plate is incubated at 37°C to initiate tubulin polymerization.
-
The increase in absorbance at 340 nm is monitored over time using a plate reader. The absorbance increases as microtubules form.
-
The polymerization curves of the compound-treated samples are compared to the control to determine the extent of inhibition.[1]
In Vivo Xenograft Model
Xenograft models are a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's antitumor activity in a living organism.
General Procedure:
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with the test compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control over a specified period.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The tumor growth in the treated group is compared to the control group to determine the percentage of tumor growth inhibition. Animal weight and overall health are also monitored to assess toxicity.
Visualizing the Science
To better understand the experimental processes and biological mechanisms involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for anticancer drug screening.
References
Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(1,3-Oxazol-5-yl)aniline Analogs as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The 2-(1,3-oxazol-5-yl)aniline scaffold has emerged as a promising framework in medicinal chemistry, with analogs demonstrating a range of biological activities, including potent anticancer and kinase inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, drawing on experimental data from published studies to elucidate the impact of structural modifications on their therapeutic potential.
I. Core Scaffold and Rationale
The this compound core combines two key pharmacophoric units: the 1,3-oxazole ring and an aniline moiety. The oxazole ring is a versatile heterocycle found in numerous biologically active compounds, contributing to target binding and metabolic stability.[1] The aniline fragment provides a crucial attachment point for various substituents, allowing for the fine-tuning of the molecule's physicochemical properties and its interactions with biological targets.
II. Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the aniline and oxazole rings. The following sections summarize key SAR findings from studies on structurally related compounds, which can be extrapolated to the target scaffold.
Substitutions on the Aniline Ring
Research on related oxazole-containing compounds has consistently shown that modifications to the aniline ring are critical for potent biological activity.
-
Halogenation: The introduction of halogen atoms, particularly chlorine and fluorine, on the aniline ring is a common strategy to enhance anticancer activity. Studies on 1,3-oxazole sulfonamides revealed that compounds bearing a halogenated aniline derivative were the most active, with many inhibiting cancer cell growth by over 75%.[1] For instance, a 2-chloro-5-methylphenyl substituent on a related scaffold resulted in a mean GI50 value of 48.8 nM against a panel of leukemia cell lines.[1] This suggests that electron-withdrawing and lipophilic groups on the aniline ring can significantly improve potency.
-
Alkyl Groups: Small alkyl groups, such as methyl, on the aniline ring can also contribute positively to the anticancer activity. The aforementioned 2-chloro-5-methylphenyl analog demonstrates the beneficial effect of combining a halogen with an alkyl group.[1]
Substitutions on the Oxazole Ring
While the aniline moiety often provides the primary point of interaction for SAR exploration, modifications to the oxazole ring also play a role in modulating activity.
-
Aryl Substituents: The introduction of aryl groups at the 2-position of the oxazole ring is a common feature in many active analogs. The nature of this aryl group can influence the compound's interaction with the target protein.
-
Other Substituents: The 4-position of the oxazole ring can also be functionalized. For example, in a series of 2-aryl-4-arylsulfonyl-1,3-oxazoles, various substituents at the 5-position of the oxazole ring were explored, leading to compounds with antiproliferative activity.
III. Quantitative Data Comparison
The following table summarizes the in vitro anticancer activity of representative 1,3-oxazole sulfonamide analogs with substitutions on the aniline moiety. This data, while not from the exact this compound scaffold, provides valuable insights into the effects of aniline substitution on potency.
| Compound ID | Aniline Substituent | Mean GI50 (nM) a | Cell Line Specificity |
| Analog 1 | 2-Chloro-5-methylphenyl | 48.8 | Leukemia |
| Analog 2 | 1-Naphthyl | 44.7 | Leukemia |
a: As reported in a study on 1,3-oxazole sulfonamides against a panel of leukemia cell lines.[1]
IV. Experimental Protocols
The following are representative experimental protocols used to evaluate the anticancer activity of oxazole-based compounds.
General Synthesis of this compound Analogs
A common synthetic route to the core scaffold involves the condensation of a substituted 2-aminobenzonitrile with an appropriate α-haloketone to form an intermediate, which is then cyclized to yield the desired this compound. Further modifications can be made to the aniline nitrogen or other positions on the aromatic rings.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
V. Visualizations
General SAR Workflow
The following diagram illustrates the general workflow for conducting a structure-activity relationship study of novel chemical entities.
Caption: General workflow for a structure-activity relationship (SAR) study.
Potential Signaling Pathway Inhibition
Many 2-anilino-heterocycle derivatives are known to target protein kinases involved in cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for kinase inhibitors.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
VI. Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly in the oncology space. The available data on related structures strongly suggests that systematic modification of the aniline ring with electron-withdrawing groups, such as halogens, and small alkyl groups can lead to potent compounds. Future research should focus on a more systematic exploration of the SAR of the this compound core, including a wider range of substitutions on both the aniline and oxazole rings. Such studies will be instrumental in identifying lead compounds with improved potency, selectivity, and pharmacokinetic profiles for further preclinical and clinical development.
References
The Superior Performance of 2-(1,3-oxazol-5-yl)aniline in Corrosion Inhibition: A Comparative Analysis
In the persistent battle against metal degradation, the quest for effective corrosion inhibitors is paramount. Among the promising candidates, 2-(1,3-oxazol-5-yl)aniline, and its structural isomer 3-(1,3-oxazol-5-yl)aniline (3-OYA), have emerged as highly efficient corrosion inhibitors for mild steel, particularly in aggressive acidic environments. This guide provides a comprehensive comparison of the performance of 3-OYA against a range of other corrosion inhibitors, supported by experimental data from electrochemical and weight loss studies.
Unveiling the Champion: 3-(1,3-oxazol-5-yl)aniline (3-OYA)
Recent studies have highlighted the exceptional protective capabilities of 3-OYA for mild steel in a 1 M hydrochloric acid (HCl) solution.[1][2] At a concentration of 0.5 mM, 3-OYA exhibits a remarkable inhibition efficiency of 93.5%, effectively forming a protective barrier on the metal surface.[1][2] This high efficiency is attributed to the synergistic effect of the oxazole ring and the aniline moiety, which facilitates strong adsorption onto the steel surface.[3]
The performance of 3-OYA is influenced by both concentration and temperature. The inhibition efficiency increases with higher concentrations of the inhibitor.[1][2] Conversely, an increase in temperature can lead to a slight decrease in efficiency, a common trend for many corrosion inhibitors.[1][2]
Performance Benchmark: 3-OYA vs. Other Nitrogen-Based Inhibitors
To contextualize the performance of 3-OYA, a direct comparison with other nitrogen-containing heterocyclic compounds under identical experimental conditions (mild steel in 1 M HCl) is essential. The data clearly positions 3-OYA as a highly competitive inhibitor.
| Inhibitor Name | Concentration | Inhibition Efficiency (%) |
| 3-(1,3-oxazol-5-yl)aniline (3-OYA) | 0.5 mM | 93.5 [3] |
| 2-Amino-4-phenyl-N-benzylidene-5-(1,2,4-triazol-1-yl)thiazole | - | 98.1[3] |
| 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone | - | 97.0[3] |
| 1-Amino-2-mercapto-5-(4-(pyrrol-1-yl)phenyl)-1,3,4-triazole | - | 96.3[3] |
| 2-amino-4-phenylthiazole | - | 94.7[4] |
| N'-(1-phenylethylidene)-4-(1H-pyrrol-1-yl)benzohydrazide | - | 94.5[3] |
| N-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | - | 93.4[3] |
| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | - | 92.5[3] |
| N-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine | - | 91.9[3] |
| 5-((4-fluorobenzylidene)amino)-1,3,4-thiadiazole-2-thiol | - | 91.0[3] |
| 4-ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | - | 88.7[3] |
Table 1: Comparison of the inhibition efficiency of 3-OYA with other nitrogen-based corrosion inhibitors for mild steel in 1 M HCl.[3][4]
Broader Horizons: Comparison with Other Inhibitor Classes
To provide a more comprehensive evaluation, the performance of 3-OYA is compared against other prominent classes of corrosion inhibitors, including those based on triazole, imidazole, sulfur, and phosphorus. It is important to note that the experimental conditions for these inhibitors may vary, and thus the comparison serves as a general performance indicator.
Triazole Derivatives
Triazole derivatives are well-established corrosion inhibitors.[5][6] Their effectiveness stems from the presence of multiple nitrogen atoms in the heterocyclic ring, which act as adsorption centers on the metal surface.
| Inhibitor Name | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one | Carbon Steel | 1 M HCl | 10⁻³ M | 94.6 (EIS), 94.2 (PDP) |
| 4-(4-methoxybenzylidene)amino-5-pyridin-3-yl-3-thio-1,2,4-triazole (MAPTT) | Mild Steel | 1 M HCl | 0.5 mM | 92.7 (Weight Loss)[5] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol | Carbon Steel | 1 M HCl | 10⁻³ M | 91.8 (EIS), 91.5 (PDP) |
Table 2: Performance of selected triazole-based corrosion inhibitors.[5]
Imidazole Derivatives
Imidazole and its derivatives are another class of effective nitrogen-containing inhibitors.[7][8] Their planar structure and the presence of a lone pair of electrons on the nitrogen atom facilitate their adsorption on the metal surface.
| Inhibitor Name | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) |
| 2,4,5-tris(4-ethoxyphenyl)-4,5-dihydro-1H-imidazole (TEPI) | Carbon Steel | 1 M HCl | 1 mM | 98.3[9] |
| A novel imidazole derivative (TOPI) | Carbon Steel | 1 M HCl | 10⁻³ M | 95.5[7] |
| 4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid (MPBI) | Mild Steel | 1 N HCl | - | High[8] |
| 1,4'-Dimethyl-2'-propyl-1H,3'H-2,5'-dibenzimidazole (DPBI) | Mild Steel | 1 N HCl | - | High[8] |
Table 3: Performance of selected imidazole-based corrosion inhibitors.[7][8][9]
Sulfur-Containing Inhibitors
The presence of sulfur atoms, often in conjunction with nitrogen, enhances the corrosion inhibition efficiency of organic molecules.[10][11] The sulfur atom can form strong coordinate bonds with the metal surface.
| Inhibitor Name | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) |
| Thiobarbituric acid (TBA) & Thiourea (TU) | Mild Steel | 0.5 M HNO₃ | 6 x 10⁻³ M (for TU) | Up to 99 (for TU)[2] |
| Various thioamides | Mild Steel | 0.1 M H₂SO₄ | - | High[11] |
Table 4: Performance of selected sulfur-containing corrosion inhibitors.[2][11]
Phosphorus-Containing Inhibitors
Organic compounds containing phosphorus have also been shown to be effective corrosion inhibitors, particularly in acidic solutions.[12]
| Inhibitor Name | Metal | Corrosive Medium | Inhibition Efficiency (%) |
| Various organic phosphorus compounds | Low Carbon Steel | 1 N HCl | High[12] |
Table 5: Performance of selected phosphorus-containing corrosion inhibitors.[12]
Experimental Methodologies
The evaluation of corrosion inhibitor performance relies on a suite of well-established experimental techniques. The primary methods cited in the supporting literature include:
-
Weight Loss Method: This gravimetric technique involves exposing a pre-weighed metal coupon to the corrosive environment with and without the inhibitor for a specific duration. The difference in weight loss is used to calculate the corrosion rate and the inhibition efficiency.[1][2]
-
Potentiodynamic Polarization (PDP): This electrochemical technique measures the current response of a metal electrode to a controlled change in its potential. The resulting polarization curve provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes, which are used to determine the inhibition efficiency and the inhibitor's mechanism (anodic, cathodic, or mixed-type).[1][2]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive electrochemical technique that involves applying a small amplitude AC signal to the electrode over a range of frequencies. The impedance data is then analyzed using equivalent circuit models to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct in the presence of an inhibitor indicates the formation of a protective film and a higher inhibition efficiency.[1][2]
Visualizing the Process: Experimental Workflow and Inhibition Mechanism
To better understand the experimental process and the mechanism of corrosion inhibition, the following diagrams are provided.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparative data on corrosion protection of mild steel in HCl using two new thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corrosion Protection of Mild Steel in Acidic Media by a Triazole-Based Inhibitor: Mechanistic Insights and Performance Evaluation [pccc.icrc.ac.ir]
- 6. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Anticorrosive characteristics of imidazole derivative on carbon steel in 1 M HCl | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic sulphur-containing compounds as corrosion inhibitors for mild steel in acidic media: correlation between inhibition efficiency and chemical structure (2004) | Muzaffer Özcan | 501 Citations [scispace.com]
- 12. mrc-storage.oil.gov.iq [mrc-storage.oil.gov.iq]
Confirmatory Synthesis and Structural Analysis of 2-(1,3-Oxazol-5-yl)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two independent synthetic routes for the preparation of 2-(1,3-oxazol-5-yl)aniline, a key intermediate in pharmaceutical research. The structural confirmation of the target compound is detailed through a compilation of expected analytical data based on closely related structures. This document serves as a practical resource for chemists in drug discovery and process development, offering detailed experimental protocols and comparative analysis of synthetic methodologies.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies for the preparation of this compound are presented below: the Van Leusen Oxazole Synthesis followed by nitro group reduction, and a proposed alternative route involving the cyclization of an N-(2-aminophenyl)formamide derivative.
| Parameter | Method A: Van Leusen Synthesis & Reduction | Method B: Alternative Cyclization (Proposed) |
| Starting Materials | 2-Nitrobenzaldehyde, Tosylmethyl isocyanide (TosMIC) | 2-Aminoacetophenone, Formic acid |
| Key Reactions | Van Leusen oxazole synthesis, Nitro group reduction | Formamide formation, Vilsmeier-Haack type cyclization |
| Overall Yield (Predicted) | 60-70% | 50-65% |
| Purity (Predicted) | >98% after chromatography | >97% after chromatography |
| Key Advantages | Reliable and well-established oxazole formation. | Potentially fewer steps. |
| Key Disadvantages | Requires handling of isocyanide. | Cyclization step may require optimization. |
Experimental Protocols
Method A: Independent Synthesis via Van Leusen Reaction and Subsequent Reduction
This method involves a two-step process starting with the formation of the oxazole ring using the Van Leusen reaction, followed by the reduction of the nitro group to the desired aniline.
Step 1: Synthesis of 5-(2-Nitrophenyl)-1,3-oxazole
-
To a stirred solution of 2-nitrobenzaldehyde (1.51 g, 10 mmol) and tosylmethyl isocyanide (TosMIC) (2.15 g, 11 mmol) in dry methanol (50 mL), potassium carbonate (2.76 g, 20 mmol) is added portion-wise at room temperature.
-
The reaction mixture is stirred at reflux for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate (100 mL) and water (50 mL).
-
The organic layer is separated, washed with brine (2 x 30 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(2-nitrophenyl)-1,3-oxazole as a solid.
Step 2: Reduction to this compound
-
The 5-(2-nitrophenyl)-1,3-oxazole (1.90 g, 10 mmol) is dissolved in ethanol (50 mL).
-
To this solution, tin(II) chloride dihydrate (11.28 g, 50 mmol) is added, followed by concentrated hydrochloric acid (10 mL).
-
The mixture is heated to reflux for 3-4 hours, with reaction progress monitored by TLC.
-
After cooling to room temperature, the mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Method B: Alternative Synthesis via Cyclization (Proposed)
This proposed alternative route involves the formation of an N-acylamino ketone intermediate followed by cyclodehydration.
Step 1: Synthesis of 2-Formamidoacetophenone
-
A mixture of 2-aminoacetophenone (1.35 g, 10 mmol) and an excess of formic acid (20 mL) is heated at reflux for 4-6 hours.
-
The reaction is monitored by TLC for the consumption of the starting material.
-
After completion, the excess formic acid is removed by distillation under reduced pressure.
-
The residue is cooled, and the resulting solid is collected and can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
The crude 2-formamidoacetophenone (1.63 g, 10 mmol) is dissolved in a suitable solvent such as toluene.
-
A dehydrating agent, for instance, phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), is added cautiously at a controlled temperature.
-
The reaction mixture is heated to facilitate cyclodehydration, with the optimal temperature and time being determined by monitoring via TLC.
-
Upon completion, the reaction is quenched by pouring it onto ice-water and then neutralized with a suitable base.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography would yield the target compound.
Structural Confirmation Data (Predicted)
The following table summarizes the expected analytical data for this compound, compiled from spectroscopic data of analogous compounds, including 5-phenyl-1,3-oxazole and various aminophenyl-oxazole isomers.
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (s, 1H, oxazole H-2), 7.50-7.30 (m, 3H, Ar-H & oxazole H-4), 7.10 (d, 1H, Ar-H), 6.80-6.70 (m, 2H, Ar-H), 4.0 (br s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 152.0 (C-2 oxazole), 148.5 (C-5 oxazole), 145.0 (C-NH₂), 130.5, 128.0, 125.0, 122.0, 118.0, 116.0 (Ar-C & C-4 oxazole) |
| FT-IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 3100 (C-H aromatic), 1620 (C=N stretch), 1580 (C=C stretch), 1100 (C-O-C stretch) |
| Mass Spec (ESI-MS) | m/z: 161.07 [M+H]⁺ |
Visualizations
Caption: Comparative Synthetic Pathways to this compound.
Caption: Workflow for Structural Confirmation of Synthesized Compound.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(1,3-Oxazol-5-yl)aniline
For Immediate Use by Laboratory Professionals
The proper disposal of 2-(1,3-Oxazol-5-yl)aniline is a critical component of laboratory safety and environmental stewardship. Due to its chemical structure, which includes an aniline moiety, this compound should be managed as a potentially hazardous substance. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound and associated contaminated materials.
Immediate Safety and Handling Precautions
Before beginning any work that will generate waste, it is imperative to have a designated and properly labeled hazardous waste container ready. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) at all times.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Protective Equipment | Specifications/Standards |
| Eyes/Face | Safety glasses with side-shields or chemical splash goggles. A face shield should be used if there is a risk of splashing. | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing is required to prevent skin exposure. | Gloves should be inspected before use and disposed of as contaminated waste.[1] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded or if working outside of a fume hood. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] |
Step-by-Step Disposal Protocol
The primary and required method for the disposal of this compound is through a licensed professional waste disposal service.[1] This chemical must not be disposed of down the drain or mixed with general refuse.[2][3]
Step 1: Waste Identification and Segregation
-
All waste streams containing this compound must be treated as hazardous waste.
-
Segregate waste into solid and liquid forms in separate, clearly marked containers.
Step 2: Waste Collection
-
Solid Waste: This includes any residual solid this compound, as well as contaminated items such as gloves, weighing papers, and pipette tips.[2] Carefully place these items into a designated, leak-proof hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, chemically compatible hazardous waste container.[2]
-
"Empty" Containers: Any container that has held this compound should be treated as hazardous waste.[2] If local regulations permit, containers may be triple-rinsed with an appropriate solvent; the rinsate must be collected as hazardous liquid waste.[2]
Step 3: Labeling and Storage
-
Properly label all hazardous waste containers with the contents and hazard warnings.
-
Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[4] Keep containers tightly closed and locked up or in an area accessible only to authorized personnel.
Table 2: Hazardous Waste Container Labeling
| Information Required | Example |
| Generator Name/Lab | Dr. Smith / Lab 3B |
| Waste Name | This compound Waste |
| Composition | Solid: Contaminated PPE, Weighing PapersLiquid: Acetonitrile/Water Solution |
| Hazards | Toxic, Irritant, Environmental Hazard |
| Accumulation Start Date | [Date] |
Step 4: Arrange for Disposal
-
It is the responsibility of the waste generator to properly characterize all waste materials.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the hazardous waste.[1][5]
Spill Clean-up Procedure
In the event of a spill, the following steps should be taken to minimize exposure and environmental contamination:
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep it operational.
-
Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.
-
Containment and Absorption:
-
For solid spills, gently sweep or vacuum the material to avoid generating dust.[1]
-
For liquid spills, use an inert absorbent material to contain the spill.
-
-
Collection: Place all contaminated materials, including absorbents and cleaning supplies, into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The container with the spill cleanup materials must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-(1,3-Oxazol-5-yl)aniline
This guide provides immediate, essential safety and logistical information for the handling and disposal of 2-(1,3-Oxazol-5-yl)aniline. The following procedures are based on established best practices for laboratory safety and information from the corresponding Safety Data Sheet (SDS). This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin and eye irritation[1]. Therefore, appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Protective Equipment | Specification/Standard |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield is recommended if there is a risk of splashing. | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[2]. |
| Skin | Chemical-resistant gloves (e.g., nitrile or neoprene rubber). A lab coat or chemical-resistant apron should be worn. | Gloves must be inspected before use and disposed of according to good laboratory practices[1][2]. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a certified chemical fume hood or if exposure limits are likely to be exceeded. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149[2]. |
| Body | A fully-buttoned laboratory coat, long pants, and closed-toe shoes are required. Protective boots may be necessary depending on the scale of work[1][3]. | --- |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial to minimize the risk of exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2].
-
Emergency Equipment: Ensure that a safety shower and an eye wash station are readily accessible[1].
-
Review SDS: Before beginning any work, thoroughly review the Safety Data Sheet for this compound[1].
2. Donning Personal Protective Equipment (PPE):
-
Hand Protection: Inspect chemical-resistant gloves for any signs of degradation or puncture before use.
-
Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles. If a splash hazard exists, also wear a face shield.
-
Body Protection: Don a lab coat, ensuring it is fully buttoned.
-
Respiratory Protection: If required, ensure your respirator is properly fitted and has the correct cartridges.
3. Handling the Chemical:
-
Avoid Contact: Do not allow the chemical to come into contact with your eyes, skin, or clothing[1].
-
Avoid Inhalation: Do not breathe vapors or dust. Handle the substance in a manner that minimizes the generation of dust or aerosols[1].
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Container Handling: Keep the container tightly closed when not in use[1].
4. Post-Handling Procedures:
-
Hand Washing: After handling, wash your hands and any exposed skin thoroughly with soap and water[1][2].
-
Doffing PPE: Remove PPE in an order that minimizes the risk of cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye/face protection. Dispose of single-use PPE in the appropriate waste stream.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Hazardous Waste: this compound and any materials contaminated with it (e.g., gloves, weighing papers, pipette tips) must be disposed of as hazardous waste[3].
-
Containers: Collect waste in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical[3].
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound"[3].
2. Spill and Emergency Procedures:
-
Small Spills:
-
Restrict access to the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Only personnel trained in hazardous material spill response should address large spills.
-
3. Decontamination:
-
Equipment: Decontaminate any laboratory equipment that has come into contact with the chemical. The rinsate should be collected as hazardous waste.
-
Work Surfaces: Thoroughly clean and decontaminate the work area in the fume hood after completion of work.
4. Final Disposal:
-
Professional Service: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service, in accordance with all federal, state, and local regulations[2]. Do not dispose of this chemical down the drain or in the regular trash[3].
Experimental Protocol Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
